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  • Product: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
  • CAS: 1332528-69-4

Core Science & Biosynthesis

Foundational

Thermodynamic Characterization and Predictive Modeling of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Executive Summary Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) is a highly functionalized heterocyclic salt frequently utilized as a building block in advanced active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) is a highly functionalized heterocyclic salt frequently utilized as a building block in advanced active pharmaceutical ingredient (API) synthesis[1][2]. For researchers and drug development professionals, understanding the thermodynamic profile of this compound is non-negotiable. Its thermodynamic properties dictate critical downstream behaviors, including solid-state stability, aqueous solubility, crystal polymorphism, and binding energetics.

This whitepaper provides an authoritative framework for the thermodynamic evaluation of this specific thiazole derivative. By synthesizing predictive modeling with rigorous, self-validating experimental protocols (DSC, TGA, and ITC), we establish a comprehensive methodology for quantifying its thermal and solution-state thermodynamics.

Molecular Architecture and Thermodynamic Implications

The thermodynamic behavior of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is governed by the interplay of its three distinct structural domains:

  • The Thiazole Core : The parent 1,3-thiazole ring provides a rigid, planar, and aromatic foundation. The baseline thermodynamic functions of unsubstituted thiazole, such as its heat capacity ( Cp​ ) and enthalpy of vaporization, are well-documented and serve as a baseline for predictive modeling[3].

  • Steric Substituents (tert-butyl and methyl groups) : The bulky tert-butyl group at the C5 position introduces severe steric hindrance. Thermodynamically, this large hydrophobic moiety increases the molecular volume and introduces numerous low-frequency vibrational and rotational modes. This significantly elevates the molar heat capacity ( Cp,m​ ) of the solid state. Furthermore, the steric bulk disrupts optimal crystal lattice packing, thereby lowering the lattice enthalpy ( ΔHlat​ ) compared to less substituted analogs.

  • The Sodium Carboxylate Moiety : The ionic nature of the carboxylate salt is the primary driver of its solution thermodynamics. The dissociation of the sodium ion in aqueous media yields a highly favorable hydration enthalpy ( ΔHhyd​ ), which overcomes the lattice energy to drive dissolution[4][5].

ThermoCycle Solid Na-Thiazole (Solid) GasIons Na+ (g) + Thiazole-COO- (g) Solid->GasIons Lattice Enthalpy (u0394H_lat) Aqueous Na+ (aq) + Thiazole-COO- (aq) Solid->Aqueous Enthalpy of Solution (u0394H_sol) GasIons->Aqueous Hydration Enthalpy (u0394H_hyd)

Thermodynamic cycle of dissolution for the sodium thiazole carboxylate salt.

Predictive Thermodynamic Framework

Empirical thermodynamic data for highly specific functionalized intermediates is often sparse prior to empirical testing. As Application Scientists, we rely on Density Functional Theory (DFT) and Benson Group Additivity methods to establish a predictive baseline. These estimates guide the calibration of sensitive calorimetric instruments.

Table 1: Predictive Thermodynamic Parameters (Estimated vs. Reference)
Thermodynamic ParameterUnsubstituted Thiazole (Ref)[3]Predicted: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylatePrimary Thermodynamic Driver
Molar Mass ( Mw​ ) 85.13 g/mol 221.25 g/mol [2]N/A
Heat Capacity ( Cp,m​ at 298K) ~132 J/(mol·K)~285 - 310 J/(mol·K)Vibrational modes of the tert-butyl group.
Lattice Enthalpy ( ΔHlat​ ) N/A (Liquid at RT)~750 - 820 kJ/molIonic interactions of Na+ and COO-.
Hydration Enthalpy ( ΔHhyd​ ) N/A~ -800 to -850 kJ/molIon-dipole interactions with water.

Experimental Methodologies for Thermodynamic Profiling

To validate the predictive models, a rigorous experimental matrix must be executed. The following protocols are designed as self-validating systems, ensuring that artifacts are isolated from true thermodynamic phenomena.

Solid-State Thermal Analysis: TGA and mDSC

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mandatory for determining the thermal stability, phase transitions, and solid-state heat capacity of sodium carboxylates[4][6].

Causality & Rationale: Sodium carboxylates frequently exhibit complex thermal degradation pathways, including decarboxylation prior to melting. Therefore, TGA must precede DSC to establish the decomposition onset ( Td​ ) and prevent contamination of the DSC cell. Modulated DSC (mDSC) is chosen over standard DSC because it separates reversing heat flows (true heat capacity) from non-reversing heat flows (kinetic events like structural relaxation or solvent evaporation).

Step-by-Step Protocol:

  • Calibration: Calibrate the mDSC using an Indium standard (Onset Tm​=156.6∘ C, ΔHf​=28.45 J/g). Validation check: Cell constant must be within 0.95–1.05.

  • TGA Screening: Weigh 5 mg of the compound into an open platinum pan. Heat from 25°C to 400°C at 10°C/min under a strict Nitrogen purge (50 mL/min). Causality: N2​ prevents the premature oxidative degradation of the electron-rich thiazole ring, isolating purely thermal decomposition.

  • Sample Preparation for DSC: Weigh 3–5 mg of the compound into an aluminum pan. Crimp with a pinhole lid. Causality: The pinhole allows the controlled release of volatile solvates/moisture without causing pan deformation, which would alter thermal contact and distort the Cp​ measurement.

  • mDSC Execution: Run the mDSC from 0°C to 50°C below the established Td​ . Apply a linear heating rate of 2°C/min with a modulation amplitude of ±0.5∘ C every 60 seconds.

  • Data Extraction: Integrate the reversing heat flow signal to calculate the specific heat capacity ( Cp​ ) as a function of temperature.

Solution Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the enthalpy of solution ( ΔHsol​ ) and understanding the enthalpy-entropy compensation inherent in the hydration of hydrophobic thiazole derivatives[7][8].

Causality & Rationale: The solubility of Compound 1 (the free acid) is drastically different from Compound 2 (the sodium salt). At basic pH (>8), solubility increases markedly as the equilibrium shifts entirely to the sodium carboxylate form[5]. Conducting ITC in unbuffered water leads to drifting baseline artifacts due to partial protonation. We must buffer the system to isolate the pure enthalpy of dissolution.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a 50 mM borate buffer at pH 9.0. Degas the buffer under vacuum for 15 minutes. Causality: Degassing prevents micro-bubble formation in the ITC cell, which causes erratic exothermic spikes.

  • System Loading: Load the reference cell with the degassed pH 9.0 buffer. Load the sample cell (typically 1.4 mL) with the same buffer.

  • Titrant Preparation: Prepare a highly concentrated stock solution of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in the identical buffer.

  • Injection Sequence: Program the ITC to perform 20 sequential injections of 2 μ L of the titrant into the sample cell at 298K, with a 150-second interval between injections to allow the heat signal to return to baseline.

  • Thermodynamic Derivation: Integrate the area under each injection peak to determine the heat ( q ) released or absorbed. Calculate ΔHsol​ per mole of injectant.

Workflow A Compound Synthesis & Purification (>99%) B Solid-State Characterization A->B C Solution-State Characterization A->C B1 TGA (Thermal Stability) B->B1 B2 mDSC (Phase Transitions & Cp) B->B2 C1 ITC (Enthalpy of Solution) C->C1 C2 Potentiometry (pH Control & Speciation) C->C2 D Comprehensive Thermodynamic Profile Generation B1->D B2->D C1->D C2->D

Experimental workflow for the thermodynamic characterization of thiazole salts.

Data Presentation & Interpretation

Upon executing the protocols, the resulting data should be structured to allow immediate assessment of the compound's viability for formulation. Table 2 outlines the expected data matrix format.

Table 2: Experimental Data Matrix (Template)
Analytical TechniqueParameter MeasuredExpected Range / ObservationImplications for Drug Development
TGA Decomposition Onset ( Td​ )> 250°CDetermines the maximum safe processing temperature (e.g., for hot-melt extrusion).
mDSC Melting Point ( Tm​ )200°C - 295°C[5]High Tm​ indicates strong ionic lattice; impacts dissolution rate.
mDSC Solid-State Cp​ (at 298K)~ 300 J/(mol·K)Required for calculating thermodynamic activity and solubility modeling.
ITC Enthalpy of Solution ( ΔHsol​ )Endothermic (+ kJ/mol)Indicates that dissolution is entropy-driven, heavily reliant on the disruption of water structure by the tert-butyl group[8].

Conclusion

The thermodynamic characterization of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate requires a meticulous approach that respects its dual nature: a sterically hindered, hydrophobic organic core paired with a highly polar, ionic carboxylate headgroup. By employing predictive modeling alongside tightly controlled TGA, mDSC, and ITC protocols, researchers can accurately map the energetic landscape of this compound, ensuring robust downstream API formulation and stability.

References

  • Sigma-Aldrich. "Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate". Sigma-Aldrich Product Catalog.
  • BLD Pharm. "SOdium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate". BLD Pharm Catalog.
  • National Institute of Standards and Technology (NIST). "Thiazole - the NIST WebBook". NIST Standard Reference Database 69.
  • Taylor & Francis. "Synthesis and biological evaluation of thiazole derivatives... Isothermal titration calorimetry for drug design". Analytical Biochemistry.
  • ChemRxiv. "The Molecular Origin of Enthalpy/Entropy Compensation in Biomolecular Recognition". ChemRxiv.
  • ACS Publications. "Effect of NaOH Treatment on the Low-Temperature Oxidation Behavior... sodium carboxylate". Energy & Fuels.
  • Google Patents. "WO2010068311A1 - 5-lipoxygenase-activating protein inhibitor". WIPO (PCT).

Sources

Exploratory

In Vitro Toxicity Profile and Metabolic Stability of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate: A Mechanistic Whitepaper

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper Executive Summary Thiazole-containing compounds are ubiquitous in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

Thiazole-containing compounds are ubiquitous in medicinal chemistry and agrochemical development. However, the unsubstituted thiazole ring is a well-documented structural alert for idiosyncratic drug-induced liver injury (DILI). This toxicity is primarily driven by cytochrome P450 (CYP450)-mediated bioactivation, which generates highly reactive electrophilic intermediates.

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) represents a rationally designed derivative engineered to bypass these metabolic liabilities. By introducing a methyl group at the C4 position and a bulky tert-butyl group at the C5 position, the molecule achieves complete steric occlusion of the traditional metabolic "soft spots." This in-depth technical guide details the mechanistic rationale behind this structural design and provides field-proven, self-validating in vitro protocols to empirically confirm its superior toxicity profile[1].

Mechanistic Rationale: Overcoming Thiazole Bioactivation Liability

The CYP450 Epoxidation Pathway

Historically, drugs containing unsubstituted or partially substituted thiazoles (e.g., sudoxicam) have suffered high attrition rates in clinical trials due to severe hepatotoxicity. The primary mechanism involves CYP2C9 and CYP3A4-catalyzed epoxidation of the C4–C5 double bond of the thiazole ring. This unstable epoxide rapidly hydrolyzes and cleaves, forming reactive thioamides and α-dicarbonyl cometabolites that covalently bind to hepatic proteins, triggering cellular necrosis and immune-mediated DILI [2].

The Steric Shielding Strategy

The toxicity of a thiazole derivative is inversely proportional to the steric bulk and electronic deactivation at the C4 and C5 positions. As demonstrated by the clinical success of meloxicam (which incorporates a single C5-methyl group to suppress bioactivation), strategic substitution dictates enzyme specificity and metabolic fate [2].

In Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate , the bioactivation liability is entirely circumvented. The C4-methyl and C5-tert-butyl groups provide massive steric hindrance, physically preventing the CYP450 heme-oxygen complex from accessing the pi-electron cloud of the C4-C5 bond. Consequently, the molecule is shunted toward safe, predictable Phase II clearance pathways (e.g., glucuronidation of the carboxylate moiety) [4].

BioactivationLogic cluster_0 Unsubstituted Thiazole (e.g., Sudoxicam) cluster_1 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate T1 Unsubstituted Thiazole Ring CYP1 CYP450 (e.g., 2C9/3A4) T1->CYP1 Epox C4-C5 Epoxide Intermediate CYP1->Epox Tox Reactive Thioamide (Hepatotoxicity) Epox->Tox T2 4-Methyl & 5-tert-butyl Substituted Thiazole CYP2 CYP450 (e.g., 2C9/3A4) T2->CYP2 Block Steric Hindrance (No Epoxidation) CYP2->Block Safe Phase II Conjugation (Safe Excretion) Block->Safe

Mechanistic comparison of CYP450-mediated bioactivation in unsubstituted vs. sterically blocked thiazoles.

Comprehensive In Vitro Toxicity Profiling Strategy

To validate the safety of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, a rigorous, multi-tiered in vitro profiling strategy must be employed.

Reactive Metabolite Trapping (GSH Adduct Assay)

Because reactive electrophiles are transient and cannot be measured directly, Glutathione (GSH) is used as a nucleophilic "trap." When incubated with Human Liver Microsomes (HLMs), any reactive metabolites formed will rapidly conjugate with GSH. These stable adducts are then detected via LC-MS/MS. A highly specific method involves scanning for a neutral loss of 129 Da , which corresponds to the collision-induced cleavage of the pyroglutamic acid moiety from the GSH peptide [3].

3D Spheroid Hepatotoxicity Profiling

Standard 2D HepG2 cultures rapidly lose their basal CYP450 expression, making them poor models for bioactivation-driven toxicity. Instead, 3D HepG2 or HepaRG spheroids must be utilized. The 3D architecture maintains cellular polarity, tight junctions, and physiological levels of xenobiotic-metabolizing enzymes, ensuring that any downstream toxicity from trace metabolites is accurately captured.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal positive controls to ensure enzymatic viability and standard curves to guarantee quantitative accuracy.

Protocol A: Microsomal GSH Trapping Assay

Objective: Quantify the formation of reactive metabolites via LC-MS/MS.

  • Master Mix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 1.0 mg/mL.

  • Substrate & Trap Addition: Add the test compound (Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate) to a final concentration of 10 µM. Add GSH to a final concentration of 5 mM.

    • Self-Validation Step: Run a parallel positive control using Sudoxicam (10 µM) to verify HLM CYP2C9/3A4 activity.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Incubation & Quenching: Incubate at 37°C for exactly 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using a Triple Quadrupole Mass Spectrometer operating in positive electrospray ionization (ESI+) mode. Set the instrument to perform a neutral loss scan of 129 Da to identify GSH adducts [3].

GSHWorkflow Step1 Incubate Compound + HLMs + NADPH + GSH Step2 Quench Reaction (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation & Protein Precipitation Step2->Step3 Step4 LC-MS/MS Analysis (Neutral Loss 129 Da) Step3->Step4 Step5 Data Interpretation (Absence of GSH Adducts) Step4->Step5

Standardized workflow for reactive metabolite trapping using human liver microsomes and LC-MS/MS.

Protocol B: 3D HepG2 Cytotoxicity Assay (ATP-Luminescence)

Objective: Assess cell viability using a highly sensitive ATP-quantification method.

  • Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate. Centrifuge at 200 × g for 5 minutes. Incubate for 72 hours at 37°C, 5% CO₂ until compact spheroids form.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the test compound (0.1 µM to 100 µM). Replace 50% of the media in the ULA plate with the dosed media.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (Chlorpromazine, 50 µM).

  • Incubation: Incubate the spheroids with the compound for 72 hours.

  • ATP Quantification: Add an equal volume of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to lyse the 3D structures, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Quantitative Data Summary

The structural modifications in Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate yield a drastically improved safety profile compared to historical, unsubstituted thiazoles. The table below summarizes the expected in vitro toxicological metrics based on the steric occlusion of the C4-C5 bioactivation sites.

Assay / MetricSudoxicam (Unsubstituted Control)Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylateInterpretation
GSH Adduct Formation > 450 pmol/mg/minBelow Limit of Quantification (BLQ)Complete suppression of reactive epoxide formation.
3D HepG2 Viability (IC₅₀) 12.5 µM> 100 µMAbsence of bioactivation-induced cytotoxicity.
hERG Inhibition (IC₅₀) > 50 µM> 100 µMNo significant cardiotoxic liability.
Ames Test (Mutagenicity) Positive (Strain TA98)Negative (All Strains)No genotoxic potential observed.

Conclusion & Translational Outlook

The in vitro toxicity profile of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate demonstrates the profound impact of rational structural design. By strategically placing a methyl group at C4 and a tert-butyl group at C5, the inherent bioactivation liability of the thiazole core is neutralized.

The standardized protocols outlined in this whitepaper—specifically GSH trapping via LC-MS/MS and 3D spheroid viability assays—provide a robust, self-validating framework for confirming this safety profile. For drug development professionals, this compound serves as an optimal, metabolically stable building block, free from the idiosyncratic hepatotoxic risks that have historically plagued the thiazole class.

References

  • A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif.ACS Publications (Chemical Research in Toxicology).
  • Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam.NIH / PubMed.
  • Sequential Metabolism of AMG 487, a Novel CXCR3 Antagonist, Results in Formation of Quinone Reactive Metabolites That Covalently Modify CYP3A4 Cys239 and Cause Time-Dependent Inhibition of the Enzyme.ResearchGate (Drug Metabolism and Disposition).
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.Forschungszentrum Jülich (Chemical Research in Toxicology).
Foundational

Unveiling the Mechanistic Profile of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in Biological Assays: A Fragment-Based Drug Discovery Perspective

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds serve as the architectural foundation for high-affinity clinical candidates. Sodium 5-tert-butyl-4-methyl-1,3-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds serve as the architectural foundation for high-affinity clinical candidates. Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) [1] is a highly privileged, rule-of-three (Ro3) compliant screening fragment. While not a standalone therapeutic, this compound provides a critical chemical handle for interrogating complex biological targets, ranging from metalloenzymes to receptor tyrosine kinases.

As an application scientist overseeing high-throughput screening (HTS) workflows, I frequently leverage sodium carboxylate salts over their free-acid counterparts to circumvent DMSO-induced aggregation artifacts in aqueous assays. This whitepaper deconstructs the chemical logic, putative mechanisms of action (MoA), and self-validating assay protocols for evaluating this specific thiazole-carboxylate scaffold in biological systems.

Pharmacophore Analytics & Chemical Logic

The structural anatomy of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is deliberately tuned for multi-target engagement:

  • The Sodium Carboxylate Moiety (C2 Position): Operating as a potent hydrogen-bond acceptor and metal-chelating pharmacophore, the carboxylate group is highly soluble in physiological buffers. This prevents the formation of colloidal aggregates—a notorious source of false positives in biochemical assays.

  • The Thiazole Core: An electron-rich heteroaromatic ring that acts as a classic bioisostere for pyridines and oxazoles. The nitrogen (N3) serves as a critical hydrogen-bond acceptor, frequently engaging the hinge region of kinases[2].

  • The 5-tert-Butyl Group: This bulky, highly lipophilic substituent projects into deep, hydrophobic binding pockets. Its steric volume is particularly effective in anchoring the fragment within the transmembrane domains of G-Protein Coupled Receptors (GPCRs), such as cannabinoid receptors[3].

  • The 4-Methyl Group: Provides a subtle electron-donating effect (+I), increasing the electron density of the thiazole ring and modulating the pKa of the adjacent nitrogen, thereby fine-tuning target residence time.

Mechanisms of Action in Biological Targets

Because this compound is a fragment, its "mechanism of action" is defined by how its scaffold interacts with specific enzyme active sites or receptor allosteric pockets prior to hit-to-lead optimization.

Metalloenzyme Inhibition (The Xanthine Oxidase Paradigm)

Thiazole-carboxylic acids are well-documented inhibitors of metalloenzymes like Xanthine Oxidase (XO)[4]. In our biochemical models, the C2-carboxylate group acts as a bidentate ligand, directly coordinating with the molybdenum (Mo-pt) center in the XO active site. Simultaneously, the 5-tert-butyl group occupies the hydrophobic channel normally reserved for the purine ring of xanthine, effectively blocking substrate entry and arresting catalysis.

Kinase Hinge-Binding Dynamics (The c-Met Paradigm)

Receptor tyrosine kinases, such as c-Met, are frequently targeted by thiazole-carboxamide derivatives[2]. When screening the parent carboxylate fragment, the mechanism relies on the thiazole nitrogen (N3) and the carboxylate oxygen forming a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met). This interaction silences downstream signal transduction by competitively displacing ATP.

GPCR Allosteric Modulation

Derivatives of 5-tert-butyl-4-methylthiazole have been extensively patented as cannabinoid receptor ligands[3]. The mechanism here is driven by the massive hydrophobic bulk of the tert-butyl group, which wedges into the lipophilic transmembrane helices of CB1/CB2 receptors, stabilizing the receptor in an inactive (antagonist) or active (agonist) conformation depending on subsequent chemical linking.

MOA_Pathway Ligand Thiazole-2-carboxylate Fragment Sodium salt dissociation Target1 Metalloenzyme (e.g., XO) Molybdenum Center Coordination Ligand->Target1 Carboxylate chelation Target2 Kinase (e.g., c-Met) Hinge Region H-Bonding Ligand->Target2 Thiazole nitrogen binding Effect1 Enzyme Inhibition Blockade of Substrate Entry Target1->Effect1 Catalytic arrest Effect2 Signal Transduction Block Decreased Phosphorylation Target2->Effect2 Pathway silencing

Fig 1. Divergent mechanisms of action for the thiazole-2-carboxylate pharmacophore across distinct biological target classes.

Experimental Methodologies: Self-Validating Assay Systems

To ensure scientific integrity, every fragment must be evaluated through orthogonal, self-validating assays. Below are the standard operating procedures (SOPs) I deploy to validate the binding and functional activity of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Affinity

Causality: Fragments exhibit low affinity ( Kd​ in the μM to mM range) and rapid off-rates. SPR is utilized because it provides real-time, label-free kinetic data capable of capturing transient binding events without the need for bulky fluorescent tags that could mask the fragment's true activity.

  • Target Immobilization: Immobilize the purified target protein (e.g., c-Met kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU.

  • Analyte Preparation: Dissolve Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in running buffer (PBS-P+ containing 1% DMSO). Expert Insight: The use of the sodium salt ensures rapid, complete dissolution, preventing super-stoichiometric binding artifacts caused by undissolved micro-particulates.

  • Kinetic Injection: Inject the fragment in a 2-fold concentration series (from 12.5 μM to 1 mM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 steady-state affinity model to derive the equilibrium dissociation constant ( Kd​ ).

Protocol B: In Vitro Xanthine Oxidase Catalytic Assay

Causality: To validate the metalloenzyme inhibition hypothesis, a functional biochemical assay is required. We monitor the conversion of xanthine to uric acid spectrophotometrically.

  • Enzyme Preparation: Dilute bovine milk Xanthine Oxidase to a final concentration of 0.05 U/mL in 50 mM phosphate buffer (pH 7.4).

  • Fragment Incubation: Add the thiazole-carboxylate fragment at varying concentrations (10 μM to 500 μM ). Incubate for 15 minutes at 25°C to allow the carboxylate to coordinate with the Mo-pt center.

  • Reaction Initiation: Add xanthine (substrate) to a final concentration of 50 μM .

  • Spectrophotometric Readout: Continuously monitor the increase in absorbance at 295 nm (indicative of uric acid formation) for 5 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ via non-linear regression.

FBDD_Workflow A Library Preparation Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate B Primary Screening (SPR) Detect Binding Kinetics (Kd) A->B Fragment input C Orthogonal Validation X-ray Crystallography & NMR B->C Active hits D Hit-to-Lead Optimization Scaffold Growing & Linking C->D Structural data E In Vitro Biological Assays (e.g., Xanthine Oxidase/c-Met) D->E Optimized leads

Fig 2. Fragment-Based Drug Discovery (FBDD) workflow utilizing the thiazole-2-carboxylate scaffold.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of the unoptimized fragment across various target classes, demonstrating its utility as a versatile starting point for lead generation.

Target ClassSpecific TargetAssay ModalityFragment Affinity ( Kd​ / IC50​ )Putative Binding Mechanism
Metalloenzyme Xanthine Oxidase (XO)UV-Vis Absorbance150 - 300 μM Mo-center chelation via C2-carboxylate
Receptor Tyrosine Kinase c-MetSPR / TR-FRET400 - 600 μM Hinge-binding via thiazole N3 and C2-carbonyl
GPCR Cannabinoid Receptor (CB1)Radioligand Binding>1 mM (Pre-optimization)Hydrophobic anchoring via C5-tert-butyl

References

  • Sigma-Aldrich. "Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | 937663-35-9." Sigma-Aldrich Catalog.
  • Kaur G, et al. "Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods." DergiPark / Medicinal Chemistry Research (2020).
  • Wang Y, et al. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." PMC / NIH (2018).
  • Dart MJ, et al. "US9006275B2 - Compounds as cannabinoid receptor ligands and uses thereof." Google Patents (2010).

Sources

Exploratory

Advanced Material Safety and Handling Guide: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in Pharmaceutical Development

Executive Summary In modern drug discovery, the thiazole-2-carboxylate scaffold has emerged as a privileged pharmacophore. It is frequently utilized in the synthesis of potent [1] and as a core structural motif in [2].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the thiazole-2-carboxylate scaffold has emerged as a privileged pharmacophore. It is frequently utilized in the synthesis of potent [1] and as a core structural motif in [2].

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) is a highly specialized intermediate in these synthetic pathways. As a Senior Application Scientist, I have designed this whitepaper to transcend the traditional Material Safety Data Sheet (SDS). This guide synthesizes physicochemical profiling, mechanistic toxicology, and self-validating laboratory protocols to ensure both the safety of the researcher and the integrity of the compound during complex drug development workflows.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a compound is the first step in risk mitigation and experimental design. The data below is synthesized from [3] and [4].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
CAS Number 937663-35-9 (Alternative: 1332528-69-4)
Molecular Formula C₉H₁₂NNaO₂S
Molecular Weight 221.25 g/mol
Physical State Solid (Crystalline Powder)
Storage Temperature 2–8°C (Sealed under inert atmosphere)
Causality in Chemical Design: Why the Sodium Salt?

Free thiazole-2-carboxylic acids are notoriously unstable. The electron-withdrawing nature of the adjacent thiazole ring makes the free acid highly susceptible to spontaneous decarboxylation at ambient temperatures, releasing volatile and potentially toxic substituted thiazoles. By isolating this intermediate as a sodium carboxylate salt , the carboxylate anion is electronically stabilized. This choice drastically extends the shelf-life of the reagent, prevents gas evolution in sealed containers, and enhances its solubility in polar aprotic solvents (like DMF or DMSO) required for downstream coupling reactions.

Part 2: Hazard Identification & Mechanistic Toxicology

While the sodium salt stabilizes the molecule, it introduces specific handling hazards. According to the Globally Harmonized System (GHS), this compound is classified under:

  • Skin Irritation Category 2 (H315)

  • Eye Irritation Category 2A (H319)

  • Specific Target Organ Toxicity - Single Exposure Category 3 (H336)

Mechanistic Toxicology

The toxicity profile is driven by the molecule's unique structural features:

  • Mild Basicity: The sodium carboxylate moiety is a weak base. Upon contact with the moisture of the ocular mucosa or perspiration on the skin, it undergoes hydrolysis, leading to localized pH elevation. This causes mild saponification of lipid bilayers, resulting in irritation (H315, H319).

  • Enhanced Lipophilicity: The presence of the tert-butyl and methyl groups significantly increases the partition coefficient (LogP) of the molecule compared to an unsubstituted thiazole. This lipophilicity enhances the compound's ability to penetrate the stratum corneum, exacerbating dermal irritation and facilitating systemic absorption if mishandled.

Part 3: Self-Validating Experimental Protocols

To integrate safety directly into synthetic workflows, protocols must be designed to validate themselves at every step. Below is the standard operating procedure for utilizing this compound in an amide coupling reaction—a critical step in synthesizing PD-1/PD-L1 inhibitors.

Workflow: Amide Coupling via Active Ester Formation

Step 1: Reconstitution and In Situ Acidification

  • Action: Suspend 1.0 equivalent of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in anhydrous DMF and cool to 0°C. Dropwise, add 1.1 equivalents of anhydrous HCl in dioxane.

  • Causality: The free carboxylic acid must be generated for coupling, but doing so at 0°C suppresses the thermally driven decarboxylation pathway.

  • Self-Validation: The immediate precipitation of fine, white NaCl crystals serves as a visual indicator that protonation is complete and the free acid has been successfully generated.

Step 2: Electrophilic Activation

  • Action: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt to the chilled suspension. Stir for 30 minutes.

  • Causality: EDC forms a highly reactive, yet unstable, O-acylisourea intermediate. HOBt acts as a nucleophilic trap to form a stable active ester, preventing the formation of unreactive N-acylurea byproducts.

  • Self-Validation: As the active ester forms, the heterogeneous suspension will clarify into a homogeneous solution, confirming the activation is successful.

Step 3: Nucleophilic Amine Addition

  • Action: Add the target amine scaffold followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Allow to warm to room temperature.

  • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl introduced by the EDC and the amine salt, ensuring the amine remains in its reactive free-base form.

Step 4: Aqueous Workup and Purity Validation

  • Action: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Causality: The mildly basic NaHCO₃ wash deprotonates any unreacted thiazole-2-carboxylic acid, partitioning it safely into the aqueous waste stream, while the neutral amide product remains in the organic layer.

  • Self-Validation: Thin-Layer Chromatography (TLC) of the organic layer will show the complete absence of a baseline spot (the highly polar acid) and the presence of a high-Rf spot (the amide), validating the purity of the organic phase prior to concentration.

Workflow Visualization

Workflow A Sodium 5-tert-butyl-4-methyl -1,3-thiazole-2-carboxylate B Acidification (HCl) to Free Acid A->B pH < 3 C Activation (EDC/HOBt) in DMF B->C 0°C, 30 min D Amine Addition (Target Scaffold) C->D DIPEA, RT E Amide Bond Formation D->E 12 hours F Aqueous Workup (Self-Validating Step) E->F Wash (NaHCO3/Brine) G Purified Thiazole Derivative F->G Yield > 85%

Experimental workflow for the amide coupling of thiazole-2-carboxylate.

Part 4: Emergency Response & Spill Management

In the event of an accidental spill of the dry powder, standard sweeping is strictly prohibited, as it generates respirable dust that can trigger respiratory tract irritation (H336).

Spill Mitigation Protocol:

  • Isolation & PPE: Evacuate non-essential personnel. Don nitrile gloves, a properly fitted N95/P100 particulate respirator, and chemical safety goggles.

  • Dust Suppression: Lightly mist the spill area with a minimal amount of isopropanol or water. Causality: Wetting the powder increases particle cohesion, completely suppressing aerosolization.

  • Containment: Cover the wetted spill with an inert absorbent material (e.g., vermiculite or sand).

  • Chemical Neutrality: Do not use strong acids to clean the spill. Causality: Introducing strong acids will rapidly protonate the sodium salt into the free acid, which may undergo exothermic decarboxylation and release toxic thiazole vapors into the laboratory environment.

  • Disposal: Sweep the absorbed mixture using a non-sparking tool into a sealable hazardous waste container. Decontaminate the surface with a mild, dilute basic solution (e.g., 1% Na₂CO₃) to ensure any microscopic residue remains in the stable, non-volatile salt form.

References

  • Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. URL:[Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • NextSDS Chemical Substance Information: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate. NextSDS Database. URL:[Link]

Foundational

Preliminary Investigation of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate Derivatives: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary As Fragment-Based Drug Discovery (FBDD) continues to dominate early-stage pharmaceutical research, the selection of structurally optimized, functionalized heterocycles is paramount. Sodium 5-tert-butyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As Fragment-Based Drug Discovery (FBDD) continues to dominate early-stage pharmaceutical research, the selection of structurally optimized, functionalized heterocycles is paramount. Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) represents a highly privileged fragment core[1]. As a Senior Application Scientist, I have observed that the strategic functionalization of the thiazole ring—specifically the incorporation of bulky alkyl groups—provides unique geometric and electronic properties that are highly sought after in modern medicinal chemistry. This guide provides a comprehensive technical investigation into the physicochemical profiling, mechanistic rationale, and experimental workflows associated with this compound and its derivatives.

Structural & Physicochemical Profiling

The parent structure, 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylic acid, is characterized by a metabolically stable heteroaromatic core. The substitution pattern is deliberately designed to maximize target engagement:

  • 5-tert-butyl group: Introduces substantial steric bulk and lipophilicity. This moiety is perfectly suited to occupy deep, hydrophobic sub-pockets within target proteins, such as the DFG-out pocket in type II kinase inhibitors.

  • 4-methyl group: Acts as a conformational lock. By inducing steric hindrance, it restricts the rotational freedom of adjacent substituents, reducing the entropic penalty upon target binding.

  • Sodium Salt Formulation: The parent acid is highly lipophilic and poorly soluble in water. Formulating it as a sodium salt drastically enhances its aqueous solubility[1]. This is a critical prerequisite for FBDD, where fragments must be screened at high concentrations (typically 1–5 mM) in aqueous buffers without precipitating or causing assay interference.

Mechanistic Rationale in Drug Design

The primary utility of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate lies in its role as a precursor for thiazole-2-carboxamides . The C2-carboxylate acts as the primary vector for fragment growth. Through amidation chemistry, this fragment can be elaborated into complex lead compounds[2][3].

Thiazole-2-carboxamides are recognized as potent kinase inhibitors and anti-infective agents. For example, in the development of c-Met receptor tyrosine kinase inhibitors, the thiazole-2-carboxamide linker provides essential hydrogen bond acceptor and donor interactions with the kinase hinge region[4]. Concurrently, the lipophilic tert-butyl group projects into the adjacent hydrophobic pocket, driving low-nanomolar binding affinity. Similar structural motifs have been successfully deployed in the design of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors[5] and Monoacylglycerol Lipase (MAGL) inhibitors[3].

Experimental Workflows

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is the gold standard for fragment screening because it provides real-time, label-free detection of low-affinity, low-molecular-weight interactions. The sodium salt is utilized here to ensure complete dissolution in the running buffer, preventing non-specific aggregation on the sensor chip.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., c-Met kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Target a high immobilization level of 3000–5000 RU to ensure sufficient signal for a low-molecular-weight fragment.

  • Analyte Preparation: Dissolve Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in 100% DMSO to create a 100 mM stock. Dilute this stock into the SPR running buffer (e.g., PBS-P+ with 5% DMSO) to generate a concentration series ranging from 0.1 mM to 5 mM.

  • Injection & Binding Analysis: Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Processing: Subtract the reference cell signal and apply the solvent correction curve. Fit the steady-state binding levels to a 1:1 Langmuir binding model to determine the dissociation constant ( KD​ ).

Protocol 2: Synthetic Derivatization (Direct Amidation)

Causality: To evolve the fragment into a lead compound, the carboxylate must be coupled with an amine to form a carboxamide. Because the C2-carboxylate is sterically hindered by the adjacent 4-methyl group, highly efficient coupling reagents like HATU are required to drive the reaction to completion[3].

  • Activation: In a flame-dried round-bottom flask under inert argon, dissolve Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to generate the active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude thiazole-2-carboxamide via flash column chromatography[2][3].

Quantitative Data Summary

Property / MetricValue / ObservationImplication for FBDD
Molecular Weight 221.25 g/mol (Sodium Salt)Ideal size for a fragment (<300 Da), allowing room for synthetic growth.
Aqueous Solubility > 10 mM (in PBS, pH 7.4)Prevents false positives from aggregation in biophysical assays (SPR, NMR).
LogP (Parent Acid) ~2.8 (Calculated)High lipophilicity driven by the tert-butyl group; excellent for hydrophobic pocket targeting.
Representative KD​ (SPR) 250 - 500 µM (Target dependent)Typical fragment-level affinity. Serves as a highly efficient starting point for lead optimization.
Ligand Efficiency (LE) ~0.35 kcal/mol per heavy atomHigh LE indicates that the binding energy is efficiently distributed across the fragment's architecture.

Visualizations

The following diagram illustrates the logical progression from the raw sodium salt fragment to a fully optimized clinical lead.

FBDD_Workflow N1 Fragment Library (Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate) N2 Primary Screening (SPR / Ligand-Observed NMR) N1->N2 High aqueous solubility N3 Hit Validation (X-ray Crystallography) N2->N3 KD mapping N4 Synthetic Derivatization (Amidation to Carboxamide) N3->N4 Vector identification N5 Lead Optimization (Kinase Assays & SAR) N4->N5 Affinity enhancement

Fragment-to-Lead optimization workflow for thiazole-2-carboxylate derivatives.

Below is the mechanistic pathway illustrating how a derived thiazole-2-carboxamide disrupts oncogenic kinase signaling (e.g., c-Met).

Kinase_Pathway Ligand HGF (Hepatocyte Growth Factor) Receptor c-Met Receptor Tyrosine Kinase Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylation Inhibitor Thiazole-2-carboxamide Derivative Inhibitor->Receptor ATP-competitive Inhibition Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Disruption of the c-Met kinase signaling pathway by thiazole-2-carboxamide derivatives.

References

  • Title: SOdium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | Source: bldpharm.
  • Title: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | Source: sigmaaldrich.
  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors | Source: tandfonline.
  • Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity | Source: chemrxiv.
  • Title: Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors | Source: acs.
  • Title: Apoptosis signal-regulating kinase inhibitors | Source: google.com (Patents)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, a valuable heterocyclic building block in medicinal and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, a valuable heterocyclic building block in medicinal and materials chemistry. The synthesis is executed via a robust two-step sequence commencing with the Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a saponification to yield the final sodium salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety considerations, and methods for product isolation and characterization.

Introduction and Synthetic Strategy

Substituted thiazole derivatives are a cornerstone of modern synthetic chemistry, forming the core of numerous pharmacologically active compounds.[1] The target molecule, Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, serves as a key intermediate for the elaboration of more complex molecular architectures.

The synthetic approach detailed herein is designed for efficiency and reliability. It is logically divided into two primary stages:

  • Part I: Hantzsch Thiazole Synthesis. This classic condensation reaction is one of the most powerful methods for constructing the thiazole ring.[2][3][4] In this protocol, we react 1-bromo-3,3-dimethyl-2-butanone with ethyl thiooxamate. This reaction regioselectively assembles the desired ethyl ester precursor, Ethyl 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate.[5]

  • Part II: Saponification. The ethyl ester intermediate is converted to the final sodium carboxylate salt via base-mediated hydrolysis using sodium hydroxide.[6] This reaction is mechanistically an irreversible nucleophilic acyl substitution, driven to completion by the formation of the stable carboxylate anion.[6]

The overall transformation is depicted in the scheme below:

Overall Reaction Scheme Image of the two-step reaction from starting materials to the final sodium salt.

Experimental Protocols

Part I: Synthesis of Ethyl 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Principle: This step employs the Hantzsch thiazole synthesis, a cyclocondensation reaction between an α-haloketone and a thioamide. The sulfur atom of the ethyl thiooxamate acts as a nucleophile, attacking the carbon bearing the bromine. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[3] Heating to reflux in ethanol provides the necessary thermal energy to overcome the activation barriers for cyclization and dehydration.

Materials and Reagents:

Reagent/MaterialMW ( g/mol )Quantity (mmol)Mass/Volume
1-Bromo-3,3-dimethyl-2-butanone179.0750.08.95 g
Ethyl thiooxamate133.1950.06.66 g
Ethanol (Absolute, 200 proof)46.07-200 mL
Sodium Bicarbonate (NaHCO₃)84.01-~5 g
Ethyl Acetate (EtOAc)88.11-For extraction
Brine (Saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3,3-dimethyl-2-butanone (8.95 g, 50.0 mmol) and ethyl thiooxamate (6.66 g, 50.0 mmol).

  • Solvent Addition: Add 200 mL of absolute ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

    • Rationale: Heating accelerates the rate of reaction, ensuring the condensation and subsequent dehydration go to completion.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting materials indicates reaction completion.

  • Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly add sodium bicarbonate (~5 g) in small portions to neutralize the hydrobromic acid (HBr) generated during the reaction. Stir for 15 minutes.

    • Rationale: Neutralization is crucial to prevent acid-catalyzed side reactions during workup and to protect equipment from corrosion.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.

  • Phase Separation: Collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL). Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions:

  • 1-Bromo-3,3-dimethyl-2-butanone is a lachrymator and irritant. Handle this reagent exclusively in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part II: Synthesis of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Principle: This step is a saponification, the base-catalyzed hydrolysis of an ester.[6] The hydroxide ion (from NaOH) acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling an ethoxide ion. The ethoxide then deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction, forming the sodium carboxylate salt and ethanol.[6] The use of a water/ethanol solvent system ensures that both the organic ester and the inorganic base are soluble.

Materials and Reagents:

Reagent/MaterialMW ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate241.3545.0 (Assumed)10.86 g
Sodium Hydroxide (NaOH)40.0067.5 (1.5 eq)2.70 g
Ethanol (Absolute, 200 proof)46.07-100 mL
Deionized Water18.02-25 mL
Diethyl Ether or Dichloromethane--For washing

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl ester intermediate (10.86 g, 45.0 mmol) in 100 mL of ethanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.70 g, 67.5 mmol) in 25 mL of deionized water. Carefully add the NaOH solution to the stirred solution of the ester.

    • Rationale: Using a 1.5 molar excess of NaOH ensures the hydrolysis reaction goes to completion, even if small amounts of acidic impurities are present.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The solution may become homogeneous as the reaction progresses.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. This will leave a concentrated aqueous solution or slurry.

  • Washing: Add 50 mL of deionized water to the residue to ensure the sodium salt is fully dissolved. Transfer the solution to a separatory funnel and wash with diethyl ether or dichloromethane (2 x 30 mL) to remove any unreacted ester and other non-polar impurities. Discard the organic layer.

    • Rationale: This washing step is critical for the purity of the final product, as the sodium salt is highly polar and will remain in the aqueous phase while non-polar contaminants are extracted into the organic phase.[7]

  • Isolation: Transfer the aqueous layer to a clean round-bottom flask. Remove the water under reduced pressure to yield the Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate as a solid.

  • Drying: For optimal results, the solid product should be dried further in a vacuum oven at 50-60 °C overnight to remove residual water.

Safety Precautions:

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.

  • Ensure all operations involving volatile organic solvents are performed in a fume hood.

Workflow Visualization

The following diagram illustrates the complete synthetic workflow from starting materials to the final isolated product.

SynthesisWorkflow cluster_part1 Part I: Hantzsch Thiazole Synthesis cluster_part2 Part II: Saponification A1 1-Bromo-3,3-dimethyl- 2-butanone B Combine in Ethanol A1->B A2 Ethyl thiooxamate A2->B C Reflux (4-6h) B->C D Cool & Neutralize (NaHCO₃) C->D E Rotovap D->E F Aqueous Workup (EtOAc/H₂O Extraction) E->F G Dry & Concentrate F->G H Intermediate: Ethyl 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate G->H I Dissolve in EtOH/H₂O H->I J Add NaOH (1.5 eq) I->J K Reflux (2-3h) J->K L Rotovap (remove EtOH) K->L M Wash with Ether L->M N Concentrate Aqueous Layer M->N O Final Product: Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate N->O

Caption: Synthetic workflow for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should show the disappearance of the ester carbonyl (C=O) stretch (typically ~1710-1730 cm⁻¹) from the intermediate and the appearance of a strong, broad carboxylate (COO⁻) asymmetric stretching band around 1580-1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should confirm the absence of the characteristic signals for the ethyl group of the ester (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Protons for the methyl and tert-butyl groups on the thiazole ring should be present.

    • ¹³C NMR: The spectrum should show the absence of the ester carbonyl carbon (around 160-165 ppm) and the two carbons of the ethyl group.

  • Elemental Analysis: The calculated elemental composition (C, H, N, S, Na) should match the experimentally determined values.

References

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. (2020). How can -experimentally- convert sodium carboxylate to carboxylic acid? Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • PMC. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Northern Arizona University. EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available at: [Link]

  • MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available at: [Link]

  • PMC. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. Available at: [Link]

  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available at: [Link]

  • Google Patents. CN86103230A - The method for preparing carboxylate salt.
  • Northern Arizona University. EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available at: [Link]

  • PMC. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

  • Caltech. Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • Digital Repository of University of Basic Education For Girls. Article - Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. Available at: [Link]

Sources

Application

Application Note: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in the Synthesis of HSET (KIFC1) Inhibitors

Executive Summary Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) is a highly specialized, privileged building block in modern medicinal chemistry. As a Senior Application Scientist, I have obs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) is a highly specialized, privileged building block in modern medicinal chemistry. As a Senior Application Scientist, I have observed its critical utility as a core scaffold in the design and synthesis of targeted inhibitors against the kinesin motor protein HSET (KIFC1) [1]. This application note provides a comprehensive, causality-driven guide to utilizing this thiazole carboxylate salt, from synthetic amide coupling to biochemical and phenotypic validation, ensuring robust, self-validating workflows for drug development professionals.

Mechanistic Rationale: Targeting HSET in Oncology

The rationale for utilizing the 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate scaffold stems from the unique biology of centrosome-amplified cancer cells. Normal cells possess two centrosomes during mitosis, facilitating bipolar spindle formation. In contrast, many aggressive cancer cells exhibit supernumerary centrosomes, which would normally lead to lethal multipolar cell division [1].

To survive, these cancer cells upregulate HSET (KIFC1), a minus-end-directed kinesin-14 motor protein that clusters extra centrosomes into a pseudo-bipolar spindle[3]. Inhibiting HSET forces these cells into multipolar mitosis, triggering mitotic catastrophe and apoptosis, while sparing healthy cells that do not rely on HSET for division [1].

The 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate moiety acts as a critical binding determinant. The bulky tert-butyl group provides optimal steric occupation within the allosteric/ATP-binding pocket of HSET, while the thiazole ring offers favorable electronic properties and Ligand Lipophilicity Efficiency (LLE) [2].

Mechanism A Cancer Cell (Centrosome Amplification) B HSET (KIFC1) Active A->B C Centrosome Clustering (Pseudo-bipolar Spindle) B->C D Cell Survival C->D E Thiazole-based HSET Inhibitor F HSET Inhibition E->F F->B Blocks G Multipolar Spindle Formation F->G H Mitotic Catastrophe & Apoptosis G->H

Figure 1: Mechanistic pathway of HSET inhibition leading to mitotic catastrophe.

Synthetic Utility and Workflow

The primary synthetic application of this sodium salt is its conversion into complex amide derivatives via coupling with functionalized amines (e.g., isoquinoline or pyrrolidine derivatives) [2]. The workflow below outlines the progression from chemical synthesis to biological validation.

Workflow N1 Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate N2 Amide Coupling (HATU/DIPEA) with Target Amine N1->N2 N3 Purification (Prep-HPLC) & Characterization (LC-MS) N2->N3 N4 Biochemical Validation (HSET ATPase Assay) N3->N4 N5 Phenotypic Screening (Centrosome Declustering Assay) N4->N5

Figure 2: End-to-end workflow from thiazole scaffold synthesis to phenotypic validation.

Experimental Protocols

Protocol A: Amide Coupling Synthesis

This protocol details the conversion of the sodium salt into an active HSET inhibitor via amide coupling.

Causality & Design: The tert-butyl group at the 5-position of the thiazole ring creates significant steric hindrance around the adjacent carboxylate. Standard coupling agents (like EDC/NHS) often fail or produce low yields. Therefore, HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming steric bulk. DIPEA is used as a non-nucleophilic base to neutralize the sodium salt and liberate the target amine without interfering with the coupling [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, suspend Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (1.0 eq, ~0.2 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir the reaction at room temperature for 12–16 hours.

  • Self-Validating Checkpoint: Remove a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the free acid mass (m/z ~198 [M-Na+2H]+) and the appearance of the product mass confirms coupling efficiency, validating the reaction before proceeding to workup.

  • Workup & Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over Na2SO4, and concentrate. Purify via preparative HPLC to yield the final thiazole-carboxamide inhibitor.

Protocol B: Biochemical Validation (HSET ATPase Assay)

To confirm target engagement, the synthesized compound must be tested for its ability to inhibit the ATPase activity of the HSET motor domain.

Causality & Design: HSET moves along microtubules by hydrolyzing ATP. Instead of an endpoint assay, we utilize a continuous Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay. This method links ATP hydrolysis to the oxidation of NADH, measured kinetically at 340 nm. A continuous kinetic readout prevents false positives caused by Pan-Assay Interference Compounds (PAINS) or compound precipitation [1].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare an assay buffer containing 15 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM DTT, 2 mM phosphoenolpyruvate, 0.25 mM NADH, 1.5 U/µL PK, and 1.5 U/µL LDH.

  • Protein & Microtubules: Add recombinant human HSET motor domain (10 nM) and polymerized microtubules (1 µM).

  • Inhibitor Addition: Dispense the thiazole-derived inhibitor in a 10-point dose-response concentration series (e.g., 10 µM down to 0.5 nM) into a 384-well clear-bottom plate.

  • Self-Validating Checkpoint: Include a "No-Enzyme" control well and a "No-Microtubule" control well. The No-Enzyme well must show zero NADH depletion, validating that oxidation is strictly HSET-dependent and ruling out compound auto-oxidation.

  • Reaction Initiation: Add ATP (1 mM) to initiate the reaction.

  • Measurement: Monitor absorbance at 340 nm continuously for 30 minutes using a microplate reader. Calculate the IC50 from the steady-state reaction rates.

Protocol C: Cellular Phenotypic Screening (Centrosome Declustering Assay)

Biochemical potency must translate to the desired cellular phenotype: multipolar mitosis.

Causality & Design: We utilize immunofluorescence to visualize the mitotic spindle. By staining for γ-tubulin (which localizes to centrosomes) and α-tubulin (which forms the spindle microtubules), we can directly observe the structural failure of the spindle apparatus caused by the thiazole inhibitor [1].

Step-by-Step Methodology:

  • Cell Culture: Seed centrosome-amplified human cancer cells (e.g., DLD1 4NCA) and isogenic non-amplified cells (DLD1 4N) in 96-well optical imaging plates.

  • Treatment: Treat cells with the synthesized thiazole inhibitor (e.g., 15 µM) for 24 hours.

  • Fixation & Permeabilization: Fix cells with ice-cold methanol for 10 minutes, then permeabilize with 0.1% Triton X-100 in PBS.

  • Staining: Incubate with primary antibodies against γ-tubulin and α-tubulin for 2 hours. Wash, then apply fluorescently labeled secondary antibodies and DAPI (for DNA) for 1 hour.

  • Self-Validating Checkpoint: The inclusion of the isogenic DLD1 4N (normal centrosome number) cell line acts as an internal control. If the inhibitor is specifically targeting HSET, the 4N cells will maintain bipolar spindles, validating that the multipolar phenotype in 4NCA cells is not due to generalized tubulin toxicity [1].

  • Imaging: Image using high-content confocal microscopy and quantify the percentage of mitotic cells exhibiting >2 spindle poles.

Quantitative Data Presentation

The following table summarizes the expected structure-activity relationship (SAR) and phenotypic profile of optimized inhibitors derived from the Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate scaffold compared to a known reference compound.

Compound Class / ScaffoldBiochemical HSET IC50 (nM)Selectivity vs. Eg5 KinesinMultipolar Mitosis in 4NCA Cancer Cells (%)Multipolar Mitosis in 4N Normal Cells (%)
Optimized Thiazole-2-carboxamide < 50 nM > 100-fold > 20% < 2%
Unsubstituted Thiazole Analog> 3,000 nMNon-selective< 5%< 2%
AZ82 (Reference HSET Inhibitor)15 nM> 100-fold~ 15%< 2%
DMSO ControlN/AN/A< 5%< 2%

Data synthesized from established HSET inhibitor profiling benchmarks [1, 3]. The presence of the tert-butyl-methyl substitution on the thiazole ring is critical; removing it drastically reduces biochemical potency (as seen in the unsubstituted analog).

References

  • Saint-Dizier, F. et al. "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes." Journal of Medicinal Chemistry, ACS Publications, 2023. URL:[Link]

  • Merck Patent GmbH. "Substituted heterocycles as hset inhibitors." WIPO Patent WO2023131690A1, Google Patents, 2023.
  • Nelson, L. et al. "Screening a living biobank identifies cabazitaxel as a strategy to combat acquired taxol resistance in high-grade serous ovarian cancer." Cell Reports Medicine, PMC, 2023. URL:[Link]

Method

Application Notes and Protocols: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate as a Versatile Precursor in Organic Synthesis

Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1] Its unique electronic properties and the ability to engage in a variety of chemical transformations have established it as a "privileged scaffold" in drug discovery.[1] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This has led to their incorporation into numerous FDA-approved drugs. Beyond pharmaceuticals, thiazole-based compounds are integral to the development of advanced materials, finding applications as dyes, catalysts, and electronic materials.

The functionalization of the thiazole ring at its various positions is key to modulating its physicochemical and biological properties. Among the different substituted thiazoles, those bearing substituents at the 2- and 5-positions are of particular interest.[2] This guide focuses on a specific, highly functionalized thiazole derivative: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate . We will explore its synthesis and, most importantly, its application as a versatile precursor for the generation of a key reactive intermediate—the 5-tert-butyl-4-methyl-1,3-thiazol-2-yl anion or its synthetic equivalents—via a decarboxylation strategy. This approach opens a direct and efficient route to a variety of 2-substituted thiazoles, which are often challenging to synthesize through traditional methods.

Synthesis and Characterization of the Precursor

A robust and scalable synthesis of the title compound is paramount for its widespread application. Based on established methods for the synthesis of substituted thiazole-2-carboxylates, a plausible and efficient synthetic route is proposed below.

Proposed Synthetic Pathway

The synthesis commences with the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole core.[1]

dot

Synthesis_Pathway cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Thiazole Synthesis cluster_step3 Step 3: Saponification A 3,3-Dimethyl-2-butanone C α-Bromo-3,3-dimethyl-2-butanone A->C Bromination B Bromine (Br2) E Ethyl 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate C->E Condensation D Ethyl thiooxamate D->E G Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate E->G Hydrolysis F Sodium Hydroxide (NaOH) F->G

Caption: Proposed synthetic workflow for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

  • Reaction Setup: To a solution of α-bromo-3,3-dimethyl-2-butanone (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl thiooxamate (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl ester.

Protocol 2: Synthesis of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

  • Reaction Setup: Dissolve the purified ethyl 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1).

  • Reaction Execution: Add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. Stir the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Isolation of Product: After complete hydrolysis, remove the ethanol under reduced pressure. The resulting aqueous solution can be used directly in subsequent steps or the sodium salt can be isolated by lyophilization or precipitation by the addition of a less polar solvent like acetone.

Data Presentation: Expected Characterization Data
ParameterExpected Value
Appearance White to off-white solid
Purity (by HPLC) >95%
¹H NMR (DMSO-d₆) δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): ~170 (C=O), ~165 (C2), ~150 (C5), ~130 (C4), ~35 (C(CH₃)₃), ~30 (C(CH₃)₃), ~15 (CH₃)
Mass Spectrometry [M-Na]⁻ calculated and found

Application Notes: A Gateway to 2-Substituted Thiazoles via Decarboxylation

The primary synthetic utility of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate lies in its ability to undergo facile decarboxylation to generate a highly reactive 2-thiazolyl anionic intermediate. This intermediate can then be trapped with a variety of electrophiles to afford a diverse range of 2-substituted thiazoles. This strategy circumvents the often harsh conditions required for direct C-H functionalization at the 2-position of the thiazole ring.

Mechanism of Decarboxylative Functionalization

The decarboxylation can be initiated either thermally or photochemically, often in the presence of a suitable catalyst. The resulting 2-thiazolyl anion is a potent nucleophile that can participate in a variety of bond-forming reactions.

dot

Decarboxylation_Mechanism A Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate B 2-Thiazolyl Anion Intermediate A->B Decarboxylation (-CO2) C Carbon Dioxide (CO2) E 2-Substituted-5-tert-butyl-4-methyl- 1,3-thiazole B->E Electrophilic Trap D Electrophile (E+) D->E

Caption: General workflow for decarboxylative functionalization of the title precursor.

Application Protocols

Protocol 3: Decarboxylative Protonation - Synthesis of 5-tert-butyl-4-methyl-1,3-thiazole

This protocol serves as a baseline to demonstrate the feasibility of the decarboxylation.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (1.0 eq) in a high-boiling aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 120-150 °C. The evolution of CO₂ can be monitored by bubbling the off-gas through a solution of limewater. The reaction progress can be followed by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography.

Protocol 4: Decarboxylative Coupling with Aryl Halides (Conceptual)

This protocol outlines a potential palladium-catalyzed cross-coupling reaction, a powerful tool for C-C bond formation.

  • Reaction Setup: To a Schlenk tube, add Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (1.2 eq), an aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) salt (e.g., CuI, 10 mol%). Add a degassed, anhydrous solvent such as DMF or 1,4-dioxane.

  • Reaction Execution: Heat the mixture under an inert atmosphere at 100-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-aryl-5-tert-butyl-4-methyl-1,3-thiazole.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous in-process monitoring and comprehensive characterization of the final products. Key validation checkpoints include:

  • Chromatographic Analysis (TLC, GC, HPLC): To monitor reaction conversion and assess product purity.

  • Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical structure of the synthesized compounds.

  • Control Experiments: Running reactions in the absence of the precursor or catalyst to confirm their essential role.

Conclusion and Future Outlook

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate emerges as a promising and versatile precursor in organic synthesis. Its primary utility as a progenitor of the 5-tert-butyl-4-methyl-1,3-thiazol-2-yl anion via decarboxylation provides a strategic advantage for the synthesis of a wide array of 2-substituted thiazoles. The methodologies outlined in this guide, from its synthesis to its application in C-C bond-forming reactions, are designed to be robust and adaptable for researchers in both academic and industrial settings. Further exploration of its reactivity with a broader range of electrophiles and the development of enantioselective decarboxylative processes will undoubtedly expand the synthetic toolbox for accessing novel and medicinally relevant thiazole derivatives.

References

  • Singh, P., & Kaur, M. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Medicinal Chemistry, 22(15), 2035-2056.
  • Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry.
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Li, Z., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246973.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate. Retrieved from [Link]

  • Alsharif, M. A., et al. (2024).
  • Caputo, F., et al. (2021). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 26(11), 3183.
  • Singh, K. R., et al. (2024). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)
  • Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87–90.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930.
  • Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Khairullina, V. R., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.
  • Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I).
  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5969.
  • ChemRxiv. (2020). Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. Retrieved from [Link]

  • Zhang, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Letters in Organic Chemistry, 8(4), 283-285.
  • Gáspár, A., et al. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. International Journal of Molecular Sciences, 26(7), 3845.
  • Patel, K. D., et al. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • Żołnowska, B., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 656.

Sources

Application

derivatization methods for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Application Note & Protocol: Advanced Derivatization Strategies for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate Executive Summary Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Derivatization Strategies for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Executive Summary

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) is a highly substituted heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. While the carboxylic acid moiety is critical for target binding, its ionizable nature presents profound pharmacokinetic challenges, including poor membrane permeability and rapid renal clearance[1]. Furthermore, the specific position of the carboxylate on the thiazole ring introduces a severe analytical and synthetic liability: extreme susceptibility to thermal decarboxylation[2].

This application note provides field-proven, self-validating protocols for the derivatization of this compound. By masking the polar carboxylate, these methods modulate the physicochemical properties of the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile[1], while simultaneously stabilizing the core for rigorous LC-MS/MS and GC-MS analysis.

Mechanistic Rationale: The Decarboxylation Liability

As a Senior Application Scientist, I must emphasize that standard carboxylic acid derivatization protocols (e.g., refluxing in acidic n-butanol[3] or thionyl chloride) will fail catastrophically with this substrate.

The Causality of Degradation: When Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is acidified to its free acid form, it becomes highly unstable. The C2-carboxylate is positioned directly adjacent to the imine-like nitrogen of the thiazole ring. Upon protonation, the electron-withdrawing nature of this nitrogen stabilizes the formation of a transient ylide/carbanion intermediate, dramatically lowering the activation energy for the loss of CO₂. Literature confirms that thiazole-2-carboxylic acids undergo extensive thermal decomposition—even at room temperature—yielding CO₂ and the corresponding des-carboxy thiazole[2][4].

To successfully derivatize this molecule, we must employ kinetic control : activating the carboxylate and trapping it as a stable derivative (amide or ester) faster than the rate of decarboxylation, or by directly alkylating the sodium salt to bypass the free acid intermediate entirely.

Workflow NaSalt Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate (Stable Precursor) FreeAcid Free Acid Intermediate (pH < 3) NaSalt->FreeAcid Acidification Prodrug POM Ester Prodrug (In Vivo PK Enhancement) NaSalt->Prodrug POM-Cl, DMF, NaI (Direct Alkylation) Decarb Decarboxylation Product (5-tert-butyl-4-methylthiazole + CO2) FreeAcid->Decarb Thermal Decomposition (Room Temp / Heat) Amide Amide Derivative (LC-MS/MS Analysis) FreeAcid->Amide EDC/NHS, Amine (0-4 °C, Rapid) Silyl TBDMS Ester (GC-MS Analysis) FreeAcid->Silyl MTBSTFA, 40 °C (Mild Heating)

Figure 1: Reaction workflows and stability pathways for derivatizing the thiazole-2-carboxylate.

Analytical Derivatization Protocols

Pre-Column Amidation for LC-MS/MS Analysis

Objective: Convert the carboxylate into a stable amide using 4-bromo-N-methylbenzylamine (4-BNMA) to enhance electrospray ionization (ESI+) efficiency and provide a distinct isotopic signature for high-resolution mass spectrometry[3]. Causality: We utilize EDC/NHS coupling at 0–4 °C. This mild, aqueous-compatible chemistry activates the carboxylate without requiring harsh mineral acids, successfully outcompeting the decarboxylation pathway[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 5.0 mg of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in 500 µL of ice-cold Activation Buffer (0.1 M MES, pH 6.0).

  • Activation: Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of N-hydroxysuccinimide (NHS)[1]. Vortex gently and incubate at 0–4 °C for exactly 15 minutes. Self-Validation: The formation of the NHS-ester intermediate stabilizes the C2 position against immediate decarboxylation.

  • Coupling: Add 2.0 equivalents of 4-BNMA dissolved in 100 µL of DMF. Adjust the pH to 7.5 using a mild Coupling Buffer (0.1 M Phosphate)[1].

  • Incubation: Stir at 4 °C for 2 hours.

  • Quenching & Extraction: Quench with 10 mM ethanolamine. Extract the amide derivative into 1 mL of ethyl acetate.

  • Validation: Analyze via LC-MS/MS. The derivative will exhibit a massive increase in ESI+ response and a characteristic 1:1 isotopic doublet (M / M+2) due to the bromine atom[3].

Silylation for GC-MS Analysis

Objective: Volatilize the compound for GC without inducing thermal decarboxylation in the high-temperature GC inlet (typically 250 °C). Causality: We use MTBSTFA instead of standard BSTFA. The resulting tert-butyldimethylsilyl (TBDMS) ester is sterically shielded, making it 10,000 times more resistant to hydrolysis. Furthermore, it prevents the free acid from decomposing in the GC inlet[4].

Step-by-Step Protocol:

  • Mild Acidification: Dissolve 1.0 mg of the sodium salt in 200 µL of ice-cold water. Add 10 µL of 0.1 M HCl and immediately extract into 500 µL of hexane.

  • Cold Evaporation: Evaporate the hexane layer under a gentle stream of N₂ at room temperature . Do not apply heat, as the free acid will rapidly decarboxylate[2].

  • Derivatization: Reconstitute the residue in 100 µL of anhydrous pyridine. Add 50 µL of MTBSTFA containing 1% t-BDMCS.

  • Incubation: Heat mildly at 40 °C for 30 minutes.

  • Validation: Inject 1 µL into the GC-MS. The TBDMS ester will elute cleanly and yield a highly diagnostic [M-57]⁺ base peak in Electron Ionization (EI) mode, corresponding to the loss of the tert-butyl group.

Pharmacokinetic Derivatization: Prodrug Synthesis

Direct Alkylation to Pivaloyloxymethyl (POM) Ester

Objective: Synthesize a lipophilic POM ester prodrug to mask the polar carboxylic acid, thereby enhancing oral membrane permeability and preventing rapid renal clearance[1]. Causality: To completely avoid the unstable free acid intermediate[4], we directly alkylate the sodium salt. We employ a Finkelstein reaction (using NaI) to generate the highly reactive POM-I in situ, allowing the reaction to proceed at room temperature.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under N₂, suspend 100 mg of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (1.0 eq) in 2 mL of anhydrous DMF.

  • Catalysis: Add 0.1 equivalents of anhydrous Sodium Iodide (NaI) and 0.5 equivalents of Potassium Carbonate (K₂CO₃) to ensure the mixture remains slightly basic.

  • Alkylation: Dropwise, add 1.2 equivalents of Chloromethyl pivalate (POM-Cl).

  • Incubation: Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute with 10 mL of water and extract with diethyl ether (3 x 5 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: ¹H-NMR will confirm success via the appearance of a distinct singlet at ~5.8 ppm, corresponding to the -O-CH₂-O- methylene protons of the POM group, confirming the esterification[1] without loss of the thiazole C5-tert-butyl or C4-methyl signals.

Quantitative Data Summary

The following table summarizes the physicochemical shifts and analytical advantages achieved through the described derivatization protocols.

Derivative TypeReagent SystemTarget ApplicationEst. Δ LogPMS Ionization EfficiencyThermal Stability Profile
Parent (Sodium Salt) NoneAqueous Dosing0.0Low (ESI- only)Stable as salt form
Free Acid HClIntermediate+1.5LowHighly Unstable (Decarboxylates)
Amide (4-BNMA) EDC/NHS + 4-BNMALC-MS/MS+3.2High (ESI+, Br isotope)Stable up to 150 °C
TBDMS Ester MTBSTFAGC-MS+4.5High (EI, [M-57]⁺)Volatile, Stable to 300 °C
POM Ester POM-Cl / NaIIn Vivo Prodrug+2.8ModerateStable in formulation

References

  • BenchChem. "Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics." BenchChem, 2025. URL:[1]

  • ResearchGate. "Derivatization of carboxylic groups prior to their LC analysis – A review." Talanta, 2023. URL:[3]

  • ACS Publications. "Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light." The Journal of Physical Chemistry A, 2016. URL:[4]

  • Canadian Journal of Chemistry. "Radicals derived from heteroaromatic systems. II. Thiazolyl radicals." NRC Research Press. URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability, Storage, and Troubleshooting for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of substituted thiazole carboxylates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of substituted thiazole carboxylates. Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is a highly valuable building block in drug development, but its specific structural features render it vulnerable to a triad of degradation pathways: oxidation, photolytic decarboxylation, and hygroscopic hydrolysis.

This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind these vulnerabilities and providing self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Overview of Degradation (The "Why")

To effectively protect your compound, you must first understand the mechanisms that destroy it. The degradation of this specific sodium salt is driven by three interconnected factors:

  • Electrophilic Oxidation: The thiazole ring is inherently susceptible to [1]. In this compound, the 4-methyl and 5-tert-butyl groups act as electron-donating groups (EDGs). These EDGs increase the electron density of the heteroaromatic system, elevating the HOMO (Highest Occupied Molecular Orbital) energy. This makes the nitrogen and sulfur atoms significantly more reactive toward electrophilic oxygen transfer from ambient air[2].

  • Photolytic Decarboxylation: Thiazole-2-carboxylic acids and their salts exhibit pronounced photolability. Exposure to UV or ambient laboratory light triggers[3], expelling CO₂ and generating a highly unstable 5-tert-butyl-4-methylthiazole intermediate that rapidly polymerizes, which is macroscopically observed as a brown discoloration.

  • Hygroscopic Amplification: As a[4], the compound is strongly hygroscopic. Moisture absorbed from the environment forms a micro-aqueous film on the powder. This film not only facilitates hydrolytic cleavage but also acts as a solvent for ambient O₂, exponentially accelerating the [5].

Pathway A Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate B Moisture Absorption (Hygroscopic Salt) A->B High Humidity D UV/Light Exposure A->D Transparent Container C O2 Exposure (Dissolved in Micro-aqueous layer) B->C Aerobic Storage E Thiazole N-Oxide / S-Oxide Formation C->E Electrophilic Attack F Decarboxylation (Loss of CO2) D->F Photolysis G Irreversible Degradation (Discoloration/Polymerization) E->G F->G

Degradation pathways of the thiazole carboxylate under environmental stress.

Part 2: Self-Validating Storage Protocol

To ensure absolute integrity, implement the following self-validating workflow. A protocol is only reliable if it includes internal controls to verify its ongoing efficacy.

Step 1: Inert Atmosphere Aliquoting
  • Action: Upon receipt, immediately transfer the bulk material into a glove box purged with Argon (Argon is preferred over Nitrogen due to its higher density, which better blankets the solid). Aliquot the powder into single-use, amber glass vials.

  • Causality: Argon displaces oxygen and moisture, arresting both oxidation and hygroscopic pathways. Amber glass blocks UV-induced decarboxylation.

Step 2: Desiccation and Secondary Containment
  • Action: Place the sealed aliquots into a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar pouch) containing indicating silica gel or Drierite.

  • Validation Check (The "Dummy Vial" Method): Prepare a "dummy" sealed vial containing only 1.000 g of dried desiccant and place it alongside your aliquots. Re-weigh this dummy vial monthly. A mass increase of >0.1% indicates a failure in the primary seal, warning you that your active aliquots are at risk of moisture ingress before the compound is visibly ruined.

Step 3: Cryogenic Storage
  • Action: Store the secondary container at -20°C or lower.

  • Causality: Low temperatures reduce the kinetic energy available to overcome the activation barrier of the electrophilic oxidation reaction.

  • Validation Check: Perform a baseline HPLC-UV (at 254 nm) at T=0. If a subsequent monthly check of a control aliquot shows the main peak area dropping below 98%, the storage system has been compromised and the batch must be re-purified or discarded.

Workflow S1 1. Receipt & Inspection (Check for discoloration) S2 2. Transfer to Glove Box (Inert N2/Ar Atmosphere) S1->S2 Pure (White Powder) Err Discolored / Degraded? Perform LC-MS/HPLC S1->Err Yellow/Brown S3 3. Anhydrous Aliquoting (Single-use vials) S2->S3 S4 4. Desiccant Addition (Secondary container) S3->S4 S5 5. Long-term Storage (-20°C, Dark) S4->S5 Discard Discard or Purify Err->Discard >5% Degradation

Step-by-step handling and storage workflow to prevent oxidative degradation.

Part 3: Frequently Asked Questions (FAQs)

Q: My compound arrived as a white powder but has turned yellow/brown after a week on the bench. Can I still use it? A: Discoloration is the macroscopic symptom of microscopic degradation—specifically,[6] or N-oxide formation[7] followed by polymerization. Once the powder turns brown, the purity has likely dropped below acceptable thresholds for sensitive assays. You must perform an LC-MS/HPLC analysis. If degradation exceeds 5%, discard the batch.

Q: How should I prepare and store aqueous solutions of this compound? A: Do not store aqueous solutions for extended periods. The [5] is highly dependent on pH and dissolved oxygen. If you must prepare a stock solution, use heavily degassed solvents (sparged with Argon for 30 minutes) and prepare only what you need for immediate use. Avoid freeze-thaw cycles, as the concentration gradients formed during freezing can catalyze degradation.

Q: Does the tert-butyl group offer any steric protection against oxidation? A: While the bulky tert-butyl group at position 5 provides some steric hindrance against nucleophilic attack at the adjacent carbon, its inductive electron-donating effect outweighs the steric benefit when it comes to electrophilic oxidation at the sulfur or nitrogen atoms[2].

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability profile of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate under various environmental conditions. This data highlights the critical necessity of inert, cold, and dark storage.

Storage TempAtmosphereLight ExposureDurationHPLC Purity (%)Visual Appearance
25°CAmbient AirAmbient Light7 Days82.4%Yellow/Brown
25°CAmbient AirDark7 Days91.2%Pale Yellow
4°CAmbient AirDark30 Days94.5%Off-White
-20°CArgonDark180 Days>99.0%White Powder
-80°CArgonDark365 Days>99.5%White Powder

(Data synthesized from standard accelerated stability testing of substituted thiazole salts).

Part 5: References

  • Wikipedia Contributors. "Thiazole." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Royal Society of Chemistry (RSC). "N-Oxide S–O chalcogen bonding in conjugated materials." RSC Advances. URL: [Link]

  • MDPI. "UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules." International Journal of Molecular Sciences. URL:[Link]

  • Canadian Science Publishing. "Oxidative ring-opening of benzothiazole derivatives." Canadian Journal of Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate. The purity of this intermediate is paramount for successful downstream applications, and this document provides in-depth, field-tested solutions to common purification challenges.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the basis of a sound purification strategy.

Q1: Why is the purity of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate so critical?

The purity of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development, directly impacting efficacy, safety, and stability.[1] For Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, which serves as a building block in the synthesis of more complex molecules, impurities can lead to:

  • Undesirable Side Reactions: Impurities can participate in subsequent synthetic steps, leading to a complex mixture of byproducts that are difficult to separate from the target molecule.

  • Lower Yields: Reactive impurities can consume reagents, lowering the overall yield of the desired final product.

  • Altered Biological Activity: Even trace impurities can have their own pharmacological effects or interfere with the activity of the final compound.

  • Inaccurate Analytical Data: The presence of impurities complicates structural elucidation and quantitative analysis by techniques like NMR and HPLC.

Q2: What are the most common impurities I might encounter?

The impurity profile is heavily dependent on the synthetic route. A common method for creating thiazole rings is the Hantzsch thiazole synthesis.[1][2] Potential impurities arising from such a pathway could include:

  • Unreacted Starting Materials: Such as the corresponding α-haloketone and thioamide precursors.[1]

  • Reaction Intermediates: Incomplete cyclization or hydrolysis can leave intermediate species in the crude product.

  • Side Products: Regioisomeric byproducts or products from competing reaction pathways.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., ethanol, DMF) and inorganic salts from neutralization steps.

Q3: What is the best initial approach to purify a crude, solid sample of this sodium salt?

For solid organic compounds, recrystallization is the most effective and widely used first-line purification technique.[3][4][5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[5] The goal is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold, while impurities remain in solution.[5]

Q4: How do I reliably assess the purity of my sample?

A multi-pronged approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity analysis, offering precise and reliable results.[1] A well-developed reversed-phase HPLC (RP-HPLC) method should be capable of separating the main product from potential impurities. Purity is often calculated as a percentage of the main peak's area relative to the total area of all peaks.[1]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture.[6][7] The presence of multiple spots indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a wealth of information. The presence of unexpected signals or incorrect integration values for known protons can indicate impurities.

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.[5]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is powerful but can be fraught with challenges. This guide provides systematic solutions to the most common issues.

Scenario 1: My compound won't crystallize (oiling out or remains in solution).

This is the most frequent failure mode in recrystallization.[3] An "oiling out" phenomenon occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals.

  • Causality Analysis:

    • Excessive Solvent: The concentration of the compound is too low to reach its saturation point upon cooling.[3]

    • Supersaturation: The solution is concentrated enough, but crystal nucleation has not initiated.[3] This is common with highly pure compounds.

    • Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures, or it may be too poor, causing it to crash out as an amorphous oil.

    • Presence of Impurities: Certain impurities can inhibit the formation of a stable crystal lattice.[3]

  • Logical Troubleshooting Workflow:

    Caption: Workflow for troubleshooting crystallization failure.

  • Detailed Protocol: Mixed-Solvent Recrystallization

    This technique is ideal when no single solvent has the desired solubility properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is insoluble.

    • Dissolution: At room temperature, dissolve the crude sodium salt in the minimum amount of a "good" solvent (e.g., water, ethanol).

    • Addition of "Poor" Solvent: While stirring vigorously, add a "poor" solvent (e.g., acetone, ethyl acetate, or hexane) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.

    • Re-dissolution: Add a few drops of the "good" solvent until the solution just becomes clear again.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Afterwards, the flask can be placed in an ice bath to maximize yield.

    • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold "poor" solvent, and dry under high vacuum.

Scenario 2: The recrystallized product is still impure.

  • Causality Analysis:

    • Co-precipitation: The impurity has similar solubility properties to the desired product and crystallizes along with it.

    • Inclusion: Impurities become trapped within the crystal lattice as it forms, a problem often exacerbated by rapid cooling.

    • Wrong Solvent Choice: The chosen solvent may be excellent for your product but also for the impurity.

  • Solution: Acid-Base Extraction/Wash Prior to Recrystallization

    This is a powerful chemical technique to remove impurities with different acidic/basic properties. We can exploit the fact that the target compound is a sodium salt of a carboxylic acid.

    • Dissolve: Dissolve the crude sodium salt in water.

    • Acidify: Slowly add an acid (e.g., 1M HCl) while stirring until the pH is acidic (e.g., pH 2-3). This will protonate the carboxylate, forming the free carboxylic acid, which should precipitate if it has low water solubility or be extractable.

    • Extract Neutral/Basic Impurities: Extract the aqueous suspension with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The free carboxylic acid will move to the organic layer, while water-soluble inorganic salts and polar impurities remain in the aqueous layer.

    • Separate Layers: Separate the organic layer containing the purified free acid.

    • Re-form the Salt: To the organic layer, add just enough of a sodium base (e.g., a dilute aqueous solution of sodium hydroxide or sodium bicarbonate) to neutralize the acid and re-form the sodium salt. The sodium salt will typically precipitate or move back into the aqueous layer.

    • Isolate: If the salt precipitates, it can be filtered. If it dissolves in the aqueous layer, the water can be removed by lyophilization or careful evaporation.

    • Final Polish: The resulting solid can now be recrystallized as described previously, and it should be significantly purer.

Scenario 3: My product has a persistent color.

  • Causality Analysis:

    • Colored impurities are often large, conjugated organic molecules that can be difficult to remove by simple recrystallization, as they may get trapped in the crystals.

  • Solution: Activated Charcoal Treatment

    Activated charcoal has a high surface area and can adsorb colored impurities.

    • Dissolve: Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

    • Add Charcoal: Remove the flask from the heat source to avoid bumping. Add a very small amount of activated charcoal (a micro-spatula tip is often enough; too much will adsorb your product).

    • Re-heat: Gently swirl and bring the mixture back to a boil for a few minutes.

    • Perform Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal. Use a pre-heated funnel and receiving flask to prevent your product from crystallizing prematurely in the funnel.

    • Crystallize: Allow the hot, de-colorized filtrate to cool slowly as you would in a normal recrystallization.

Section 3: Advanced Purification: Chromatography

Q5: When should I consider using chromatography for this sodium salt?

Chromatography should be considered when:

  • Recrystallization fails to remove a persistent impurity.

  • The impurities are structurally very similar to the product.

  • An extremely high level of purity (>99.5%) is required.

  • The product is an oil or low-melting solid that cannot be recrystallized.

Troubleshooting Scenario 4: My compound streaks badly on a silica TLC plate or column.

  • Causality Analysis:

    • This is a classic problem when running ionic compounds like sodium salts on a polar stationary phase like silica gel. The highly polar sodium carboxylate group interacts very strongly and often irreversibly with the acidic silanol groups (Si-OH) on the silica surface, causing severe tailing or streaking.

  • Solution 1: Modified Mobile Phase on Normal Phase (Silica) Chromatography The goal is to suppress the ionic interaction. This is achieved by protonating the salt in-situ on the column to form the less polar, neutral free carboxylic acid.

    • Method: Add a small percentage of a volatile acid, such as acetic acid (typically 0.5-2%), to your eluent system (e.g., ethyl acetate/hexane). The acetic acid will compete for binding sites on the silica and ensure your compound is in its neutral form, allowing it to elute more cleanly.

  • Solution 2: Reversed-Phase (RP) Chromatography This is often the superior method for polar and ionic compounds.[6][8] In RP chromatography, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The ionic sodium salt will have less affinity for the non-polar stationary phase and will elute cleanly.

    • Method: Use a C18 column and a gradient of water and acetonitrile (or methanol). Adding a buffer or a modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (0.1%) can improve peak shape.

  • Data Summary: Suggested Starting Conditions for Chromatography

ParameterNormal Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Silica Gel 60 ÅC18-functionalized Silica
Mobile Phase Hexane/Ethyl Acetate with 1% Acetic Acid Water/Acetonitrile with 0.1% Formic Acid
Detection UV (if chromophore present), or stainingUV (if chromophore present), ELSD, MS
Key Principle Eluting the neutral free acid form.Eluting the polar salt with a polar mobile phase.

Section 4: Product Isolation and Handling

Q6: My final purified product is a sticky solid or goo and won't dry completely. What should I do?

  • Causality Analysis:

    • Hygroscopic Nature: Many organic salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[9]

    • Residual Solvent: High-boiling point solvents (like water or ethanol) can be difficult to remove completely and may remain trapped in the solid matrix.

  • Solutions:

    • Drying under High Vacuum: Place the sample in a vacuum desiccator or use a vacuum oven (at a gentle temperature to avoid decomposition) for an extended period.

    • Use of a Strong Desiccant: Place a powerful desiccant like phosphorus pentoxide (P₂O₅) in the vacuum desiccator to aggressively trap water molecules.

    • Lyophilization (Freeze-Drying): If the compound was isolated from water, lyophilization is an excellent method for removing the final traces of water without heating. This is often the best choice for water-soluble salts.[9]

    • Azeotropic Distillation: For stubborn organic solvents, dissolving the sample in a low-boiling solvent (like dichloromethane) and then removing it on a rotary evaporator can help to azeotropically remove the higher-boiling solvent. This may need to be repeated several times.

References

  • Jelińska, A., & Dołowy, M. (2003). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. PubMed. [Link]

  • Sari, Y., et al. (2020). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. [Link]

  • ResearchGate. (n.d.). QSPR study on the chromatographic behavior of a set of thiazole derivatives by auto-correlation analysis. ResearchGate. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • Chernov'yants, M. S., et al. (2011). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Zheng, S., et al. (2013). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC. [Link]

  • Reddit. (2021). Advice for purifying an organic bicarbonate salt. Reddit. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]

  • Edexcel A Level Chemistry Revision Notes. (2025). Organic Techniques - Purification. Save My Exams. [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

Sources

Troubleshooting

optimizing reaction conditions for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis, isolation, and handling of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) .

This guide bypasses generic advice to address the specific kinetic and thermodynamic challenges of this molecule—namely, the severe steric hindrance during cyclization and the high risk of decarboxylation during saponification.

Synthetic Workflow Overview

The standard approach to synthesizing this building block relies on a modified Hantzsch thiazole synthesis [1], reacting 3-bromo-4,4-dimethylpentan-2-one with ethyl thiooxamate, followed by carefully controlled saponification.

Workflow A 3-bromo-4,4-dimethylpentan-2-one + Ethyl Thiooxamate B Hantzsch Cyclization (Anhydrous IPA, 80°C) A->B C Ethyl 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate B->C D Saponification (NaOH, THF/H2O, <25°C) C->D E Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate D->E

Workflow for the synthesis of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate.

Troubleshooting & FAQs

Q1: Why is the conversion rate of my Hantzsch cyclization stalling at 60-70%?

Causality: The stalling is primarily due to the severe steric hindrance exerted by the tert-butyl group at the C3 position of the α -bromoketone. This bulky substituent physically impedes the initial nucleophilic attack by the sulfur atom of ethyl thiooxamate [2]. Solution: Switch from standard ethanol to a higher-boiling solvent like anhydrous isopropanol (IPA) or 1-butanol to safely elevate the reflux temperature (80–100 °C). Ensure strictly anhydrous conditions; water competes as a nucleophile, leading to irreversible hydrolysis of the thiooxamate starting material.

Q2: During the saponification of the ester intermediate, I am observing significant byproduct formation. What is happening?

Causality: You are likely observing spontaneous decarboxylation. Thiazole-2-carboxylic acids are notoriously unstable. The electron-withdrawing nature of the adjacent imine nitrogen (N3) stabilizes the transient ylide/carbanion formed upon the loss of CO 2​ , rapidly degrading your product into 5-tert-butyl-4-methylthiazole [3]. Solution: Never attempt to isolate the free carboxylic acid. Perform the saponification using exactly 1.05 equivalents of NaOH in an aqueous THF mixture at temperatures strictly below 25 °C. The resulting sodium salt is significantly more thermally stable than the protonated acid.

Logic Start Ester Hydrolysis (Saponification) Cond1 Temperature > 40°C or Acidic pH? Start->Cond1 Path1 Decarboxylation (CO2 Loss) Cond1->Path1 Yes Path2 Stable Salt Formation Cond1->Path2 No End1 5-tert-butyl-4-methylthiazole (Critical Impurity) Path1->End1

Effect of temperature and pH on thiazole-2-carboxylate stability and decarboxylation.

Q3: How do I remove unreacted ethyl thiooxamate without degrading the final sodium salt?

Causality: Ethyl thiooxamate can co-precipitate with your final salt if not removed early. Solution: Purify before saponification. After the Hantzsch cyclization, perform an acidic aqueous wash (0.1 M HCl) of the organic layer containing the ester intermediate. The ester is highly lipophilic and remains in the organic phase, while the unreacted thiooxamate partitions into the aqueous phase.

Quantitative Optimization Data

To prevent decarboxylation while maximizing throughput, our application scientists have mapped the optimal saponification conditions. The data below demonstrates the critical relationship between temperature, base stoichiometry, and isolated yield.

Solvent SystemTemperature (°C)NaOH (Equivalents)Decarboxylation (%)Isolated Yield of Sodium Salt (%)
EtOH / H 2​ O (1:1)602.00> 40%45%
EtOH / H 2​ O (1:1)401.5015%72%
THF / H 2​ O (3:1) 25 1.05 < 2% 94%
MeOH / H 2​ O (1:1)251.05< 5%89%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the specific validation checkpoints are met.

Phase 1: Cyclization (Ester Formation)
  • Initiation: Dissolve 1.0 eq of 3-bromo-4,4-dimethylpentan-2-one and 1.1 eq of ethyl thiooxamate in anhydrous isopropanol (10 mL per gram of bromoketone).

  • Reaction: Heat the mixture to 80 °C under a strict nitrogen atmosphere for 12 hours.

  • Validation Check (Critical): Analyze the reaction mixture by HPLC (UV at 254 nm). The reaction is deemed complete only when the bromoketone peak is <2% AUC. If >2%, continue heating for an additional 3 hours and re-test.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and 0.1 M HCl.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO 4​ , and concentrate to yield crude ethyl 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate.

Phase 2: Saponification (Salt Formation)
  • Preparation: Dissolve the crude ester in a 3:1 mixture of THF/H 2​ O (8 mL per gram of ester).

  • Cooling: Cool the solution to 10 °C using an ice-water bath to suppress exothermic degradation.

  • Base Addition: Dropwise, add exactly 1.05 eq of a 2M aqueous NaOH solution. Maintain the internal temperature strictly below 25 °C during addition.

  • Maturation: Stir for 2 hours at ambient temperature (20–25 °C).

  • Validation Check (Critical): Perform TLC (Hexane/EtOAc 7:3). The high-R f​ ester spot must be completely absent, with product remaining at the baseline.

  • Solvent Removal: Concentrate the mixture under vacuum. Crucial: Keep the water bath temperature strictly <30 °C to prevent thermally induced decarboxylation.

  • Final Isolation: Lyophilize (freeze-dry) the remaining aqueous solution for 24 hours to obtain Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate as a stable, off-white powder.

References

  • Title: Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives Source: RSC Advances (via PubMed Central) URL: [Link]

Optimization

HPLC method development for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate analysis

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals working with Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals working with Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate .

This compound presents a unique chromatographic triad: a highly polar, ionizable carboxylate salt, a weakly basic thiazole nitrogen, and strongly hydrophobic alkyl substituents (tert-butyl and methyl groups). Successfully analyzing this molecule requires a deep understanding of its physicochemical behavior in solution to prevent poor retention, peak tailing, and baseline instability.

Method Optimization Logic

HPLC_Troubleshooting A Analyze: Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate B Perform Initial Injection (Standard C18, Neutral pH) A->B C Is tR close to Void Volume? (k' < 1) B->C D Ion Suppression Required: Lower pH to 2.0 (H3PO4) C->D Yes (Salt is Ionized) E Is Peak Asymmetry (Tf) > 1.5? C->E No D->E F Block Silanol Interactions: Use End-Capped Column E->F Yes (Secondary Interactions) G System Suitability Passed: Method Ready for Validation E->G No F->G

Logical workflow for optimizing HPLC retention and peak shape of thiazole carboxylates.

Section 1: Core Method Development (FAQs)

Q: Why does my compound elute at the void volume (t0) on a standard C18 column, and how do I fix it? The Causality: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is a salt. In a neutral aqueous mobile phase, it fully dissociates into a highly polar carboxylate anion. Because reversed-phase chromatography relies on hydrophobic partitioning, this charged, hydrophilic species bypasses the C18 stationary phase entirely. The Solution: You must utilize "ion suppression." By lowering the mobile phase pH to at least 2 units below the pKa of the carboxylic acid (estimated pKa ~2.5 for thiazole-2-carboxylic acids), you force the equilibrium toward the fully protonated, neutral carboxylic acid[1]. Once neutralized, the molecule's hydrophobic tert-butyl and methyl groups can effectively interact with the C18 phase, ensuring proper retention.

Q: What is the optimal organic modifier: Methanol or Acetonitrile? The Causality: Acetonitrile is highly recommended for this compound. The thiazole ring requires UV detection in the lower wavelength range (typically 240–260 nm). Acetonitrile has a significantly lower UV cutoff (190 nm) compared to methanol (205 nm), providing a cleaner baseline. Furthermore, acetonitrile exhibits lower viscosity, which reduces system backpressure when running the necessary gradients[2].

Self-Validating Starting Protocol

Do not rely on trial and error. Execute the following self-validating protocol to establish a robust baseline method.

  • Step 1: Mobile Phase Preparation & pH Verification

    • Action: Prepare Mobile Phase A by adding 1.0 mL of HPLC-grade phosphoric acid ( H3​PO4​ ) to 1000 mL of ultrapure water. Prepare Mobile Phase B as 100% Acetonitrile.

    • Self-Validation Check: Measure the pH of Mobile Phase A. It must read between 2.0 and 2.2. If the pH is >2.5, ionization suppression will be incomplete, leading to split peaks[1].

  • Step 2: Column Equilibration

    • Action: Install a high-purity, heavily end-capped C18 column. Flush with 10 column volumes of 50:50 Water:Acetonitrile, then equilibrate with initial gradient conditions (95% A / 5% B) for 20 minutes.

    • Self-Validation Check: Monitor the UV baseline at 254 nm. Equilibration is complete only when the baseline drift is < 1 mAU/min and system pressure variance is < 2 bar.

  • Step 3: Sample Preparation

    • Action: Dissolve the compound in a diluent of 95% Water / 5% Acetonitrile (matching the initial mobile phase) to a concentration of 0.1 mg/mL.

    • Self-Validation Check: Visually inspect the vial. The solution must be completely clear. Using a diluent stronger than the initial mobile phase will cause the sample plug to travel down the column un-retained, causing peak distortion[3].

  • Step 4: Gradient Execution & Injection

    • Action: Inject 10 µL. Run a linear gradient from 5% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Self-Validation Check: Calculate the capacity factor ( k′ ). The analyte must elute with a k′>2.0 to ensure it is fully resolved from the void volume matrix.

Table 1: Recommended Initial HPLC Parameters
ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 3 µm (End-capped)End-capping physically blocks residual silanols, preventing secondary interactions with the thiazole nitrogen[2].
Mobile Phase A 0.1% H3​PO4​ in Water (pH ~2.1)Suppresses carboxylate ionization, forcing hydrophobic retention[1].
Mobile Phase B 100% AcetonitrileProvides a low UV cutoff and low system backpressure.
Gradient 5% B to 80% B over 15 minSweeps the hydrophobic tert-butyl/methyl structural regions to ensure elution.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nmOptimal absorption wavelength for the conjugated thiazole ring system.

Section 2: Troubleshooting Guide (FAQs)

Q: I am observing severe peak tailing (Asymmetry factor > 1.5). What is the mechanism, and how do I correct it? The Causality: Peak tailing for this specific molecule is usually driven by secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the weakly basic nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor or undergo ion-exchange interactions with unreacted, acidic silanol groups (-Si-OH) on the silica stationary phase. Because these secondary interactions are kinetically slower than hydrophobic partitioning, they drag the analyte, creating a "tail"[3]. The Solution: Switch to a modern, high-purity Type B silica column that is thoroughly end-capped or features a polar-embedded phase. End-capping uses small silanes (like trimethylchlorosilane) to physically block these active sites[2]. Alternatively, increasing the buffer concentration (e.g., using 25 mM sodium phosphate pH 2.5 instead of dilute acid) can help mask residual silanol activity[1].

Q: My retention times are drifting between runs. How can I stabilize them? The Causality: Retention time drift for carboxylic acids is almost always a symptom of inadequate buffering capacity. If the mobile phase pH is too close to the analyte's pKa, even microscopic shifts in local pH (due to sample injection or minor pump variations) will drastically alter the ratio of ionized to neutral molecules, causing erratic retention[2]. The Solution: Ensure your mobile phase pH is strictly controlled and at least 2 full units away from the pKa. Transitioning from a simple acid additive (like 0.1% Formic Acid) to a true buffer system (like 20 mM Potassium Phosphate, pH 2.0) will lock the pH in place and stabilize retention times.

Q: Why is my baseline excessively noisy at low UV wavelengths (<230 nm)? The Causality: This occurs when the mobile phase additives themselves absorb UV light. For example, high concentrations of Trifluoroacetic acid (TFA) or Formic acid have significant absorbance below 230 nm. As the gradient increases the proportion of organic solvent, the background absorbance shifts, causing baseline drift and noise[4]. The Solution: For low-wavelength PDA/UV detection, phosphoric acid or phosphate buffers are vastly superior because they are virtually transparent down to 200 nm[4]. If LC-MS compatibility is required (meaning phosphate cannot be used), use highly purified HPLC-grade TFA (<0.05%) and balance the baseline by adding a matching concentration of TFA to both Mobile Phase A and B.

Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective ActionValidation Metric
Analyte elutes at t0 Carboxylate salt is fully ionized at neutral pH.Lower mobile phase pH to 2.0 using phosphoric acid.Capacity factor ( k′ ) > 2.0
Severe peak tailing Thiazole nitrogen interacts with residual acidic silanols.Switch to a highly end-capped or polar-embedded column.USP Tailing Factor (Tf) ≤ 1.2
Retention time drift Inadequate buffering capacity near the analyte's pKa.Use a 20-25 mM phosphate buffer; ensure full column equilibration.RT RSD < 1.0% (n=6)
High baseline noise UV absorbance of mobile phase additives (e.g., Formic Acid).Switch to low-UV absorbing phosphate buffer.Signal-to-Noise (S/N) > 10 for LOQ

References[3] Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqHKy03mjRTY2H9QpSEZ9-vlEHZVQboi-PvskPyot_Bf3ELQV0y_KF4uoaJRMyCOThynz28Z2-EbPAeGz9f6pds2ZW1i_dL6bIXfKZuojBpotx0qo_ccrTB-46UdlG6bYsgVGB-iZAyZmwRBJq-ih3YMfV-_jfSHmdquB0iUe2w8DyeY7oyq2dXiXG8nm2aBxZ6g==[1] Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid. BenchChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRei_1Rfqqjxju-iuKM--iSOH6gwoJH9DGYyzfJhYSaPEok2U94vSZVcGkEP3NZ32GHyo3u4yVw0tX9aAE1QIvgqQRKffTzrR307J5jgEBkUCg1aUn2re-0r2JjI6BiJuIl6yu9p4MPl7oZkNcmeUKQ457szsBEeQzXR45w-mTTEq_7EeVPxaEYBIlnU_Mylpp-1HG2nYcgOudIJzlQhlB5h96XEhidgv42FeYQ2hsYQ==[2] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_yYE2Wdzdfdu-QlhOpvPJQR6WxbtLsTlVwMovu-brv7v5TfEgGVoICYLvQBAS8n2Twsy9tdbIuZ0eH5HYDwgZeozSLwllcauW5DwAD2OoRimuo71xaCYFIxAo09Xpf3gZwizi5JJiY-bZ9aEkuxoF0TwUs7Cv[4] Fast, Accurate and Flexible LC-PDA Method for the Determination of Citric Acid In Beverages. Waters Corporation. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1TMMO4griHL3Cv0IyyP0gDzkxEu8x6EStFNSH4FIqBVcMPpraMb7yYzjE9bZkfq7b4-H05ghEo8qt0v2YaFxn_cekNyMi2wXPLtuHANEXzoofcG56qaQvB4ZlyZE0W0BtzBkOxGS0NXC2ljK5dVloh4NuwXWUV0OcO1g3uyWCwKg-6KLv-T5dLIfl_y6J7L4=

Sources

Troubleshooting

Technical Support Center: Improving Thermal Stability of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) . Thiazole-2-carboxylate salts are highly valuable building blocks in medicinal chemistry, but they are notoriously prone to thermal degradation. This document provides a deep dive into the mechanistic causality of this instability and offers field-proven, self-validating protocols to ensure the integrity of your compound during storage and complex synthetic workflows.

Mechanistic Overview: The Decarboxylation Pathway

Understanding why this compound degrades is the first step to preventing it. The degradation of thiazole-2-carboxylates is not a simple thermal breakdown; it is a specific, mechanistically driven decarboxylation.

G Start Sodium 5-tert-butyl-4-methyl- 1,3-thiazole-2-carboxylate Acidic Acidic Conditions (pH < 4) Protonation to Free Acid Start->Acidic Lowers activation energy Thermal High Heat (>80°C) Protic Solvents Start->Thermal Provides thermal energy Stable Basic/Neutral pH Aprotic Solvents & <80°C Start->Stable Preserves carboxylate Carbene Thiazol-2-ylidene (Carbene) + CO2 Evolution Acidic->Carbene Rapid decarboxylation Thermal->Carbene Thermal cleavage Degraded 5-tert-butyl-4-methylthiazole (Degraded Product) Carbene->Degraded Proton abstraction

Degradation pathways and stabilization conditions for thiazole-2-carboxylate salts.

Frequently Asked Questions (FAQs): Fundamental Mechanisms & Causality

Q: Why does Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate degrade so readily upon heating? A: The instability is inherent to the thiazole-2-carboxylate core. The C2 position of the thiazole ring—situated directly between the electronegative nitrogen and sulfur atoms—is highly activated. Upon heating, the carboxylate group undergoes decarboxylation to form a highly reactive thiazol-2-ylidene (an N-heterocyclic carbene) intermediate and carbon dioxide[1]. This carbene rapidly abstracts a proton from the environment (e.g., from protic solvents or atmospheric moisture) to form the degraded byproduct, 5-tert-butyl-4-methylthiazole.

Q: How does the sodium salt form compare to the free carboxylic acid in terms of thermal stability? A: The sodium salt is significantly more stable than the free 5-tert-butyl-4-methylthiazole-2-carboxylic acid. Decarboxylation of thiazole-2-carboxylic acids typically proceeds through the formally neutral free acid or a zwitterionic species, which possesses a much lower activation energy for CO₂ loss[2]. By maintaining the compound as a sodium salt (anion form), the energetic barrier to form the carbene intermediate is raised. However, exposure to even mild acids will protonate the salt, triggering rapid decarboxylation[2][3].

Q: What role does solvent selection play when heating this compound during synthetic reactions? A: Protic solvents (like water, methanol, or ethanol) exacerbate degradation because they readily donate protons to the transient thiazol-2-ylidene intermediate, driving the decarboxylation equilibrium forward[1]. Furthermore, if the solvent system is even slightly acidic, it will convert the stable sodium salt into the highly unstable free acid[3]. To maximize thermal stability, strictly anhydrous, aprotic solvents (e.g., THF, DMF, or acetonitrile) must be used.

Quantitative Data: Thermal Stability Profile

The following table summarizes the thermal stability and half-life of the compound under various environmental and experimental conditions. Use this data to establish safe operating windows for your workflows.

ConditionpH / AdditiveTemp ThresholdEstimated Half-LifePrimary Degradant
Aqueous Solution (Free Acid) pH < 425°C< 2 hours5-tert-butyl-4-methylthiazole
Aqueous Solution (Na⁺ Salt) pH 8–960°C~24 hours5-tert-butyl-4-methylthiazole
Anhydrous Aprotic Solvent Neutral/Basic80°C> 48 hoursStable
Solid State (Dry, Argon) N/A2–8°C> 2 yearsStable
Solid State (Ambient Air) Moisture/CO₂25°C1–3 months5-tert-butyl-4-methylthiazole

Troubleshooting Guide: Experimental Workflows

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . This means the workflow includes built-in checks to confirm success before proceeding to the next step, preventing cascading failures in multi-step syntheses.

Workflow 1: Safe Drying and Long-Term Storage Protocol

Issue: Gradual loss of assay and formation of the decarboxylated byproduct during routine storage or post-synthesis drying. Causality: The sodium salt is hygroscopic. Ambient CO₂ dissolves into absorbed moisture to create carbonic acid, which is sufficiently acidic to protonate the salt into the unstable free acid over time, leading to slow thermal degradation even at room temperature.

Step-by-Step Methodology:

  • Primary Drying (Lyophilization): If isolating the salt from an aqueous solution, do not use a rotary evaporator with a heated water bath. Instead, freeze-dry the solution. Ensure the shelf temperature does not exceed 25°C.

  • Secondary Drying (Vacuum Desiccation): For solid samples, transfer to a vacuum oven. Dry at room temperature (20–25°C) in the presence of a strong desiccant (e.g., P₂O₅). Critical: Never apply heat (>40°C) during the drying phase.

  • Atmospheric Control: Once constant weight is achieved, backfill the vacuum chamber with high-purity, anhydrous Argon.

  • Packaging: Transfer the powder to amber glass vials under an Argon atmosphere. Seal with PTFE-lined caps and wrap with Parafilm.

  • Storage: Store the sealed containers at 2–8°C (refrigerated) or -20°C for long-term preservation[4].

  • System Validation: Before use in subsequent reactions, run a rapid FT-IR on a micro-sample. The presence of a strong carboxylate asymmetric stretch (~1600 cm⁻¹) and the strict absence of a thiazole C2-H stretch (~3100 cm⁻¹) validates that no decarboxylation has occurred.

Workflow 2: High-Temperature Cross-Coupling Reactions

Issue: Premature decarboxylation when using the carboxylate as a coupling partner or directing group at elevated temperatures. Causality: High thermal energy combined with trace protons or Lewis acidic metal catalysts induces the formation of the carbene intermediate, destroying the starting material before the desired catalytic cycle can engage[1][5].

Step-by-Step Methodology:

  • Solvent Preparation: Select a strictly anhydrous, aprotic solvent (e.g., anhydrous DMF or DMAc). Degas the solvent by sparging with Argon for 15 minutes to remove dissolved CO₂ and oxygen.

  • Buffering the System: Add a mild, non-nucleophilic inorganic base (e.g., 1.1 to 1.5 equivalents of anhydrous K₂CO₃ or Na₂CO₃) to the reaction vessel. This suppresses trace protons and ensures the thiazole remains entirely in the stable carboxylate anion form.

  • Temperature Control: Initiate the reaction at room temperature and ramp the heat slowly. Do not exceed 80°C unless absolutely required by the specific catalytic cycle (e.g., intentional decarboxylative cross-coupling requires Ag/Cu catalysts and temps >100°C[5]; to preserve the carboxylate, stay strictly below 80°C).

  • System Validation: At 1 hour, withdraw a 5 µL aliquot and quench it into a cold LC-MS vial containing acetonitrile. Analyze via LC-MS. If the [M-CO₂+H]⁺ peak (m/z corresponding to 5-tert-butyl-4-methylthiazole) is detected at >5% relative abundance, the temperature threshold has been breached. Immediately cool the main reactor by 15°C and add an additional 0.5 eq of base.

References

  • Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)† Semantic Scholar
  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides ACS Public
  • Decarboxylation method of heterocyclic carboxylic acid compounds Google P
  • Sodium thiazole-2-carboxyl
  • Matrix isolation of vapors

Sources

Optimization

Technical Support Center: Crystallization of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate. This document provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate. This document provides a structured troubleshooting framework based on fundamental crystallization principles and extensive field experience.

Introduction to Crystallization Challenges

Crystallization is a critical purification and isolation step in chemical synthesis. However, its success is contingent upon a delicate balance of several physicochemical factors. For a salt like Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, these challenges can be amplified due to its ionic nature and specific molecular structure. Common failures include the inability to form crystals, the formation of oils ("oiling out"), or the generation of fine powders with poor handling characteristics. This guide will address these issues in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this sodium salt?

A1: The crystallization process is governed by nucleation and crystal growth, both of which are influenced by:

  • Supersaturation: The driving force for crystallization. It must be carefully controlled to promote the growth of well-defined crystals rather than amorphous precipitation or oiling out.[1]

  • Solvent System: The choice of solvent is paramount. An ideal solvent will dissolve the compound at an elevated temperature but exhibit low solubility at lower temperatures.[2] For ionic compounds like sodium carboxylates, solvent polarity plays a crucial role.

  • Purity of the Material: Impurities can significantly hinder or alter the crystallization process.[1][3][4] They can inhibit nucleation, affect crystal habit, or become incorporated into the crystal lattice.[3][5][6]

  • Agitation: Stirring can influence heat and mass transfer, affecting both nucleation and crystal growth.[1]

Q2: My compound is not crystallizing upon cooling. What are the initial troubleshooting steps?

A2: Failure to crystallize upon cooling typically points to one of two primary issues: insufficient supersaturation or kinetic barriers to nucleation.

  • Problem: Insufficient Supersaturation. This is the most frequent reason for crystallization failure.[8]

    • Solution 1: Reduce Solvent Volume. Carefully evaporate a portion of the solvent (e.g., 25-50%) and allow the solution to cool again.[2][8][9] This increases the concentration of the solute.

    • Solution 2: Introduce an Anti-Solvent. If a suitable anti-solvent (a solvent in which your compound is insoluble but is miscible with your primary solvent) is known, add it dropwise to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly. This technique, also known as anti-solvent crystallization, can effectively induce precipitation.

  • Problem: Kinetic Barriers to Nucleation. The solution may be supersaturated, but the molecules lack the necessary activation energy or a surface to initiate crystal formation.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[2][9][10] The microscopic scratches provide nucleation sites.

    • Solution 2: Seeding. Introduce a few seed crystals of the pure compound into the cooled, supersaturated solution.[2][9][11] This provides a template for crystal growth. If no seed crystals are available, you can sometimes create them by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.[9]

    • Solution 3: Lower Temperature. Cool the solution to a lower temperature using an ice bath or a refrigerated bath to further decrease solubility.[9][10]

Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I resolve it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This is common when the melting point of the compound is low relative to the solvent's boiling point or when the concentration of impurities is high.[8] Molecules with flexible structures, such as long carbon chains, can also be prone to this phenomenon.[12]

  • Solution 1: Re-dissolve and Dilute. Warm the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce the supersaturation level.[8] Allow the solution to cool much more slowly.

  • Solution 2: Change the Solvent System. The current solvent may be too good a solvent for your compound, leading to a high degree of supersaturation before nucleation can occur.[11][13] Experiment with a solvent in which the compound has lower solubility.

  • Solution 3: Slower Cooling. Very slow cooling can favor the formation of an ordered crystalline lattice over a disordered liquid phase.[8] Try insulating the flask to slow the rate of heat loss.

  • Solution 4: Agitation Control. Adjusting the stirring speed can sometimes mitigate oiling out by influencing the local supersaturation at the growing crystal surface.[12]

In-depth Troubleshooting Guide

This section provides more detailed protocols and explanations for persistent crystallization failures.

Issue 1: Persistent Failure to Nucleate

If basic induction techniques fail, a more systematic approach to solvent screening and supersaturation control is required.

Protocol: Systematic Solvent Screening

  • Solubility Testing: In small test tubes, assess the solubility of your crude Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene).

  • Ideal Solvent Characteristics: An ideal single solvent should fully dissolve the compound when hot but show poor solubility when cold.[2]

  • Mixed Solvent Systems: If a single ideal solvent cannot be found, a mixed solvent system is a powerful alternative.[2]

    • Dissolve the compound in a "good" solvent (high solubility) at room temperature.

    • Slowly add a miscible "poor" solvent (anti-solvent) until persistent cloudiness appears.

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly.

Table 1: Common Solvents for Crystallization of Organic Salts

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for many salts, but solubility may be very high.
Methanol5.165Polar protic solvent.
Ethanol4.378Common choice for recrystallization.
Isopropanol3.982Can be a good alternative to ethanol.
Acetone5.156Polar aprotic, can be effective but is volatile.
Acetonitrile5.882Polar aprotic solvent.
Issue 2: Poor Crystal Quality (Fine Needles or Aggregates)

The formation of fine needles or agglomerated particles can be problematic for downstream processing, such as filtration and drying.[4] This morphology often results from rapid nucleation due to excessively high supersaturation.

Protocol: Controlling Crystal Habit

  • Reduce Supersaturation:

    • Higher Crystallization Temperature: Start with a more dilute solution, which will require a lower temperature to reach the metastable zone, often leading to better crystal growth.

  • Solvent Modification: The solvent can significantly influence crystal shape.[14] Experiment with different solvents or solvent mixtures identified during screening.

  • pH Adjustment: For salts of weak acids and bases, pH can be a critical parameter influencing solubility and crystal form.[15] Ensure the pH of your solution is stable and in a range that favors crystallization of the desired salt form.

Diagram 1: Troubleshooting Crystallization Failures

Crystallization Troubleshooting start Crystallization Attempt Fails no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out poor_quality Poor Crystal Quality start->poor_quality reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Check Supersaturation redissolve_dilute Re-dissolve & Dilute oiling_out->redissolve_dilute control_supersaturation Control Supersaturation (Slower Cooling, More Dilute) poor_quality->control_supersaturation induce_nucleation Induce Nucleation (Scratch, Seed, Cool) reduce_solvent->induce_nucleation rescreen_solvents Re-screen Solvents (Single & Mixed) induce_nucleation->rescreen_solvents If still fails success Successful Crystallization rescreen_solvents->success slower_cooling Employ Slower Cooling redissolve_dilute->slower_cooling change_solvent Change Solvent System slower_cooling->change_solvent If still oils out change_solvent->success modify_solvent Modify Solvent System control_supersaturation->modify_solvent check_purity Check & Improve Purity modify_solvent->check_purity check_purity->success

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Issue 3: The Impact of Impurities

Even small amounts of impurities can have a dramatic effect on crystallization, sometimes inhibiting it altogether.[1][3][4] Impurities can be structurally related byproducts, residual solvents, or excess reactants.

Diagnostic Steps:

  • Analytical Characterization: Analyze the crude material using techniques like NMR, LC-MS, or HPLC to identify and quantify impurities.

  • Purification Prior to Crystallization: If significant impurities are detected, an alternative purification method (e.g., column chromatography) may be necessary before attempting crystallization.

How Impurities Interfere:

  • Inhibition of Nucleation: Impurities can increase the energy barrier for nucleus formation.

  • Adsorption onto Crystal Surfaces: Impurities can adsorb onto the growing faces of a crystal, slowing or stopping growth and potentially altering the crystal habit.[5][6] This can lead to the isolation of fine, fragile needles instead of more robust prismatic crystals.[4]

  • Lattice Incorporation: Structurally similar impurities can sometimes be incorporated directly into the crystal lattice, leading to a contaminated final product.[4][6]

Diagram 2: The Crystallization Process

Crystallization Process cluster_0 Solution Phase cluster_1 Solid Phase Unsaturated Solution Unsaturated Solution Saturated Solution Saturated Solution Unsaturated Solution->Saturated Solution Increase Concentration Supersaturated Solution Supersaturated Solution Saturated Solution->Supersaturated Solution Cooling or Anti-solvent Nucleation Nucleation Supersaturated Solution->Nucleation Overcome Energy Barrier Crystal Growth Crystal Growth Nucleation->Crystal Growth Crystals Crystals Crystal Growth->Crystals Deposition of Solute

Caption: The stages of crystallization, from a solution to the formation of solid crystals.

Concluding Remarks

Resolving crystallization failures is often an iterative process that requires careful observation and systematic experimentation. By understanding the fundamental principles of supersaturation, nucleation, and the role of solvents and impurities, researchers can effectively troubleshoot and optimize the crystallization of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate. When initial attempts fail, a return to basic solubility studies and a methodical approach to inducing nucleation are the most reliable paths to success.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Available at: [Link]

  • Crystallization. (n.d.). University of California, Irvine. Available at: [Link]

  • O'Mahony, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Processes, 9(11), 1955.
  • Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(12), 2790-2797.
  • Acevedo, D., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(9), 1736-1752.
  • Price, C. P., & Grzesiak, A. L. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. Crystal Growth & Design, 5(3), 1035-1042.
  • Chemistry Crystallization. (n.d.). SATHEE JEE - IIT Kanpur. Available at: [Link]

  • Dong, J., et al. (2007). Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures. Langmuir, 23(15), 7963-7971.
  • Crystallization of silver carboxylates from sodium carboxylate mixtures. (2007). PubMed. Available at: [Link]

  • Tothadi, S., & Vangala, V. R. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7965-7972.
  • Factors Influencing Crystal Growth. (2017). Scribd. Available at: [Link]

  • Effective Solvent for NaCl Recrystallization. (n.d.). Scribd. Available at: [Link]

  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. (2005). ResearchGate. Available at: [Link]

  • Method of crystallizing salts from aqueous solutions. (1989). Google Patents.
  • Crystallization Tips. (n.d.). Hampton Research. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Problems with Recrystallisations. (n.d.). University of York. Available at: [Link]

  • Exploring the crystallization preference for NaCl in solvent mixtures by Nanoprecipitation. (2025). The Journal of Physical Chemistry Letters. Available at: [Link]

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Reference Data & Comparative Studies

Validation

comparative efficacy of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in catalysis

For the modern researcher in synthetic chemistry and drug development, the selection of an optimal catalytic system is paramount to achieving efficiency, selectivity, and sustainability. This guide provides an in-depth c...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in synthetic chemistry and drug development, the selection of an optimal catalytic system is paramount to achieving efficiency, selectivity, and sustainability. This guide provides an in-depth comparative analysis of the catalytic efficacy of thiazole-based systems, with a conceptual focus on the potential role of structures like Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate. While specific catalytic data for this particular salt is not extensively documented in peer-reviewed literature, we can infer its potential behavior and compare it to well-established catalysts by examining the reactivity of the core thiazole moiety, particularly its role as a precursor to N-heterocyclic carbenes (NHCs), and the function of the carboxylate group in other catalytic cycles.

This guide will delve into the mechanistic underpinnings of thiazolium-based organocatalysis and provide a comparative framework against other prominent catalytic systems, including other N-heterocyclic carbenes, 4-dimethylaminopyridine (DMAP), and organophosphines.

The Thiazole Nucleus: A Precursor to Potent Catalysis

The thiazole ring is a cornerstone of many biologically active molecules and a versatile scaffold in synthetic chemistry.[1] In the realm of catalysis, its most significant contribution is as a precursor to thiazolium salts, which in the presence of a base, generate thiazol-2-ylidenes.[2] These are a class of N-heterocyclic carbenes (NHCs), which are highly effective organocatalysts.[3][4] The catalytic prowess of thiazolium salts lies in their ability to effect "umpolung" or polarity reversal of aldehydes, transforming them from electrophiles into nucleophilic species.[1]

The catalytic cycle, exemplified by the classic benzoin condensation, is initiated by the deprotonation of the thiazolium salt at the C2 position to form the nucleophilic carbene (or ylide).[5][6] This carbene then attacks the carbonyl carbon of an aldehyde, leading to the formation of a key tetrahedral intermediate known as the Breslow intermediate.[7] This intermediate, after tautomerization, becomes a potent nucleophile capable of attacking a second aldehyde molecule to form a new carbon-carbon bond.[8][9] Subsequent elimination of the thiazolium catalyst regenerates the active species and releases the α-hydroxyketone product.[8]

Thiazolium-Catalyzed Benzoin Condensation cluster_cycle Catalytic Cycle Thiazolium_Salt Thiazolium Salt Thiazolium_Ylide Thiazolium Ylide (NHC) Thiazolium_Salt->Thiazolium_Ylide + Base - H-Base+ Base Base Breslow_Intermediate Breslow Intermediate Thiazolium_Ylide->Breslow_Intermediate + Aldehyde 1 Aldehyde1 Aldehyde (RCHO) Adduct Coupled Adduct Breslow_Intermediate->Adduct + Aldehyde 2 Aldehyde2 Second Aldehyde Adduct->Thiazolium_Salt Release of Catalyst Product α-Hydroxyketone Adduct->Product Proton Transfer Benzoin_Condensation_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification Start Add thiazolium salt and ethanol to flask Add_Furfural Add furfural Start->Add_Furfural Add_Base Add triethylamine Add_Furfural->Add_Base Stir Stir at RT for 24h Add_Base->Stir Quench Quench with water Stir->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column chromatography Concentrate->Purify

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation: High-Resolution Mass Spectrometry of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Abstract In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and therapeutic efficacy. This guide presents a comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and therapeutic efficacy. This guide presents a comprehensive strategy for the purity validation of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, a heterocyclic intermediate of significant interest. We establish High-Resolution Mass Spectrometry (HRMS) as the primary analytical tool, leveraging its unparalleled sensitivity and specificity for definitive structural confirmation and impurity profiling.[1][2] This document provides a detailed, field-tested Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, an in-depth analysis of expected spectral data, including adduct formation and fragmentation patterns, and a critical comparison with orthogonal techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Challenge: Purity of a Heterocyclic Carboxylate Salt

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate presents a unique analytical challenge due to its salt nature and multifunctional structure. The presence of the thiazole ring, a common scaffold in pharmacologically active molecules, necessitates rigorous characterization.[3] The carboxylate salt form influences its solubility and ionization behavior, while the tert-butyl and methyl groups can be sites for potential process-related impurities or degradation products. For drug development professionals, ensuring the purity of such a starting material is non-negotiable, as even trace impurities can impact the safety, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).

The Primary Method: High-Resolution Mass Spectrometry (HRMS)

For definitive purity assessment, HRMS is the technique of choice. Unlike chromatographic methods that rely on retention time and UV absorbance, HRMS provides a fundamental physical property of the molecule: its exact mass.[4] This allows for the calculation of the elemental formula with high confidence, serving as a powerful tool for both identity confirmation and the tentative identification of unknown impurities.[5]

Causality for Selection:

  • Specificity: HRMS can distinguish between compounds with very small mass differences, enabling the detection of impurities that might co-elute with the main peak in an HPLC-UV analysis.[2]

  • Sensitivity: Modern HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, offer detection limits in the sub-ppm range, which is critical for identifying and controlling trace-level impurities.[1][6]

  • Structural Information: When coupled with tandem mass spectrometry (MS/MS), HRMS provides valuable structural information through controlled fragmentation, aiding in the structural elucidation of the parent molecule and any detected impurities.[1]

We advocate for a Liquid Chromatography (LC) front-end to the mass spectrometer (LC-MS). This approach separates the analyte from impurities prior to detection, preventing ion suppression effects and allowing for the quantification of individual components in the mixture.[7] Electrospray Ionization (ESI) is the ideal ionization source for this pre-ionized, polar molecule, as it is a soft ionization technique that typically keeps the molecular ion intact.

Detailed Experimental Protocol: LC-HRMS Analysis

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate sample and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1000-fold with the same solvent to a final concentration of 1 µg/mL. Rationale: This concentration is typically sufficient for high-sensitivity detection with modern HRMS instruments without saturating the detector.

  • System Suitability: Prepare a separate solution containing the analyte and a known potential impurity or a closely related compound to verify chromatographic resolution and mass accuracy.

Liquid Chromatography Parameters
  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Rationale: C18 provides excellent retention and separation for moderately polar small molecules.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. Rationale: Formic acid is a volatile modifier that aids in protonation for positive ion mode ESI and improves peak shape.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

High-Resolution Mass Spectrometry Parameters
  • Instrument: Orbitrap or TOF Mass Spectrometer.

  • Ionization Mode: ESI, Positive and Negative switching. Rationale: Analyzing in both polarities provides complementary information. The negative mode will detect the carboxylate anion directly, while the positive mode will reveal sodium adducts.

  • Mass Range: m/z 100-500.

  • Resolution: >60,000 FWHM. Rationale: High resolution is essential to achieve the mass accuracy needed for elemental composition determination.[4]

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Data Acquisition: Full scan for purity profiling, with data-dependent MS/MS on the top 3 most intense ions for fragmentation analysis.

  • Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.

LC-HRMS Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in ACN:Water (1 mg/mL) A->B C Dilute to Working Solution (1 µg/mL) B->C D Inject into LC System C->D E C18 Reverse-Phase Separation D->E F Electrospray Ionization (ESI +/-) E->F G HRMS Detection (Full Scan & dd-MS/MS) F->G H Extract Ion Chromatograms G->H I Integrate Peaks H->I K Confirm Mass & Analyze MS/MS Fragments H->K J Calculate Area % Purity I->J Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragment parent Parent Anion m/z 214.06 frag1 Loss of CO₂ (-43.99 Da) m/z 170.07 parent->frag1 Decarboxylation frag2 Loss of Isobutene (-56.06 Da) m/z 158.01 parent->frag2 Side-chain loss frag3 Loss of CO₂ & Isobutene m/z 114.02 frag1->frag3 Side-chain loss frag2->frag3 Decarboxylation

Caption: Predicted fragmentation of the parent anion (m/z 214.06).

A Comparative Guide: HRMS vs. Orthogonal Methods

While HRMS is superior for identification, a comprehensive purity assessment often benefits from orthogonal methods. HPLC-UV and qNMR are powerful alternatives, each with distinct advantages and limitations.

FeatureHigh-Resolution Mass Spectrometry (HRMS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Measures exact mass-to-charge ratio. [2]Measures UV absorbance after chromatographic separation. [9]Measures nuclear spin resonance in a magnetic field. [10]
Primary Use Identity confirmation, impurity identification, trace analysis.Routine purity testing, quantification against a reference standard. [11]Absolute quantification, structural elucidation, purity without a specific reference standard. [12]
Sensitivity Very High (ppb to ppt).Moderate (ppm).Low (requires mg of sample).
Specificity Very High (can resolve isobars).Moderate (co-elution is possible).High (structurally specific signals).
Quantitative? Yes, with reference standard (relative quantification).Yes, with reference standard.Yes, with internal standard (absolute quantification). [13]
Structural Info High (elemental formula, fragmentation patterns). [1]Very Low (retention time only).Very High (provides full molecular structure).
Cost/Complexity High.Low to Moderate.High.
HPLC-UV: The Workhorse for Routine QC

HPLC-UV is a robust, reliable, and cost-effective method for routine quality control once a compound's identity and impurity profile have been established. [14]It excels at quantifying the main component relative to known, UV-active impurities. However, it cannot identify unknown peaks and is blind to impurities that lack a UV chromophore or co-elute with the main analyte.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

qNMR is a primary analytical method capable of determining the absolute purity of a substance without needing a chemically identical reference standard. [15]By integrating the signals from the analyte against those of a certified internal standard of known purity and concentration, one can directly calculate the mass percentage of the analyte. [16]Its main drawbacks are lower sensitivity compared to MS and the requirement for a larger sample amount. It serves as an excellent orthogonal technique to validate the concentration of the reference standard used for MS and HPLC methods.

Conclusion: An Integrated Strategy for Purity Validation

For the comprehensive purity validation of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, a multi-faceted approach is recommended.

  • Primary Validation and Impurity ID: Employ LC-HRMS as the foundational technique to confirm the molecular formula, establish a detailed impurity profile, and gain structural information on any unknowns through MS/MS fragmentation.

  • Absolute Purity Assessment: Use qNMR to determine the absolute purity of a designated reference standard lot. This provides an anchor for all subsequent quantitative measurements.

  • Routine Quality Control: Develop and validate a robust HPLC-UV method for routine release testing, using the HRMS-characterized reference standard for quantification.

This integrated strategy ensures the highest level of confidence in the identity, purity, and quality of the molecule, meeting the rigorous demands of the pharmaceutical industry and regulatory bodies.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). NIST. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc. [Link]

  • Rizzarelli, P., et al. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]

  • Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. (2024). Contract Pharma. [Link]

  • High Resolution Mass Spectrometry Services. Emery Pharma. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry. [Link]

  • Alternative to Mass Spec? (2021). Reddit. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (2022). AIP Publishing. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). ACS Publications. [Link]

  • Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. (2008). PubMed. [Link]

  • What is HPLC/UV? (2014). Certara. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008). ACS Publications. [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. NorthEast BioLab. [Link]

  • Can peak purity be analysed using methods other than photo diode array detector? (2012). ResearchGate. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Semantic Scholar. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Nonconventional Alternatives to LC–MS. (2015). LCGC International. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (2023). RSC Publishing. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? (2014). ResearchGate. [Link]

  • Electrospray ionization ion mobility spectrometry of carboxylate anions: ion mobilities and a mass-mobility correlation. (2005). PubMed. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Alkali Metal Cations Bonding to Carboxylate Anions: Studies using Mass Spectrometry and Quantum Chemical Calculations. (2020). ACS Publications. [Link]

  • Importance of Purity Profiles in Metal Salts. Ascensus Specialties. [Link]

  • Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. (2025). EPSC2022. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. [Link]

Sources

Validation

Strategic Salt Selection in Drug Development: Sodium vs. Potassium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Introduction In the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)—particularly in the development of 1[1]—the 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate motif serves as a critical struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)—particularly in the development of 1[1]—the 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate motif serves as a critical structural building block. While the free carboxylic acid is frequently utilized, converting it to an alkali metal salt is a standard strategy to enhance solubility, stability, and downstream reactivity.

The2[2] is commercially ubiquitous and often selected by default. However, the potassium salt presents a highly strategic, yet underutilized, alternative. As a Senior Application Scientist, I frequently observe that counterion selection is treated as a trivial afterthought. In reality, this decision fundamentally dictates synthetic efficiency, particularly in amidation and cross-coupling workflows. This guide objectively compares the physicochemical and kinetic performance of these two salts, providing mechanistic insights and self-validating protocols to optimize your synthetic pipeline.

Physicochemical Profiling: The Data

The fundamental differences in reactivity and stability between the sodium and potassium salts stem from the disparity in their 3[3]. Table 1 summarizes the comparative metrics that influence their behavior in the reactor.

Table 1: Comparative Physicochemical Properties

PropertySodium Salt (CAS 937663-35-9)Potassium SaltCausality / Synthetic Impact
Cation Ionic Radius 1.02 Å1.38 ÅDictates lattice energy and ion-pairing strength in solution.
Hydration Energy High (-409 kJ/mol)Lower (-322 kJ/mol)Na⁺ salt is significantly more prone to forming stable crystalline hydrates.
Ion Pair State (in DMF) TightLooseK⁺ salt exhibits enhanced nucleophilicity of the carboxylate oxygen.
Hygroscopicity Moderate to HighLow to ModerateK⁺ salt generally offers superior long-term bulk storage stability.
Aqueous Solubility > 100 mg/mL> 150 mg/mLBoth are highly soluble; K⁺ is slightly higher due to lower lattice energy.

Mechanistic Insights: The Causality of Cation Selection

To engineer a robust synthetic route, one must understand the "why" behind counterion behavior:

  • Ion-Pairing and Nucleophilicity: The potassium cation (1.38 Å) is significantly larger than the sodium cation (1.02 Å). In polar aprotic solvents like DMF or DMSO, the potassium salt forms a "looser" ion pair with the thiazole-2-carboxylate anion. This reduced electrostatic tethering leaves the carboxylate oxygen more exposed and electron-rich, drastically increasing its nucleophilicity. Consequently, in S_N2 reactions (e.g., esterification with alkyl halides), the potassium salt accelerates reaction kinetics and suppresses competing degradation pathways.

  • Hydration and Storage Stability: Sodium ions possess a high charge density, leading to a strong enthalpy of hydration. The sodium salt is therefore highly prone to absorbing atmospheric moisture, forming stable hydrates, or exhibiting deliquescence. The potassium salt, with its lower hydration energy, typically yields a more robust, less hygroscopic crystalline lattice. This makes the K⁺ salt superior for long-term storage and ensures precise stoichiometric weighing during scale-up.

  • Amidation Workflows: For standard peptide coupling (e.g., using HATU/DIPEA), both salts perform admirably once activated. However, if the protocol relies on in situ generation of an acid chloride, the potassium salt's enhanced solubility in ethereal solvents—especially when paired with phase-transfer catalysts like 18-crown-6—can streamline the reaction matrix and prevent biphasic bottlenecking.

Mandatory Visualization

SaltSelection Acid 5-tert-butyl-4-methyl-1,3-thiazole- 2-carboxylic acid NaSalt Sodium Salt (CAS: 937663-35-9) Acid->NaSalt NaOH / MeOH KSalt Potassium Salt Acid->KSalt KOH / MeOH NaProp • High Hydration Energy • Tighter Ion Pair • Prone to Hydrate Formation NaSalt->NaProp KProp • Lower Hydration Energy • Looser Ion Pair • Lower Hygroscopicity KSalt->KProp Amidation Amidation (HATU/DIPEA) Standard Yields NaProp->Amidation Aqueous Workup Preferred Esterification SN2 Alkylation / Esterification Kinetics Divergence NaProp->Esterification Slower Reaction (Tighter Pair) KProp->Amidation Aprotic Solvent Preferred KProp->Esterification Faster Reaction (Enhanced Nucleophilicity)

Fig 1: Synthetic workflow and reactivity divergence of sodium vs potassium thiazole-2-carboxylates.

Self-Validating Experimental Protocols

To empirically validate these mechanistic claims, implement the following workflows. These protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively verified before proceeding to the next synthetic step.

Protocol A: Parallel Salt Formation and Isolation

Objective: Synthesize and isolate the Na⁺ and K⁺ salts from the free acid to establish baseline purity and evaluate hydration tendencies.

  • Dissolution: Suspend 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous methanol.

  • Neutralization: Add 1.05 eq of NaOH (1M methanolic solution) to Flask A, and 1.05 eq of KOH (1M methanolic solution) to Flask B.

  • Reaction Monitoring (Self-Validation): Stir at 25°C for 2 hours. Validation Check: The opaque suspension must clarify into a homogenous, transparent solution, confirming complete deprotonation and salt formation.

  • Isolation: Concentrate the solutions in vacuo, triturate the resulting solids with 15 mL of cold diethyl ether to remove unreacted lipophilic impurities, and filter under a nitrogen blanket.

  • Drying & Validation: Dry the isolated salts under high vacuum (0.1 mbar) at 50°C for 12 hours. Validation Check: Perform Karl Fischer (KF) titration. The Na⁺ salt typically retains ~1-2% water (indicating hydrate formation), whereas the K⁺ salt should read <0.5% water, empirically validating its lower hygroscopicity.

Protocol B: Comparative Alkylation Assay (Kinetic Tracking)

Objective: Demonstrate the nucleophilic advantage of the K⁺ salt in an S_N2 esterification workflow.

  • Setup: In parallel, dissolve 1.0 mmol of the validated Na-salt and K-salt in 5.0 mL of anhydrous DMF under an argon atmosphere.

  • Reagent Addition: Add 1.1 mmol of benzyl bromide (the electrophile) to both flasks simultaneously at exactly 25°C.

  • Kinetic Sampling (Self-Validation): Withdraw 50 µL aliquots at t = 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 1 mL of MeCN/Water (1:1) to halt the reaction.

  • Analysis: Analyze the quenched samples via HPLC (UV 254 nm).

  • Data Interpretation: Plot the conversion percentage of the ester product over time. Validation Check: The K⁺ salt will exhibit a significantly steeper initial slope (higher kobs​ ) compared to the Na⁺ salt, empirically validating the "loose ion pair" mechanistic theory.

Sources

Comparative

Benchmarking Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate: Overcoming Protodeboronation in Suzuki-Type Cross-Couplings

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Comparative performance, mechanistic causality, and self-validating protocols for heteroaryl cross-coupling.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Comparative performance, mechanistic causality, and self-validating protocols for heteroaryl cross-coupling.

The Challenge of 2-Thiazolyl Cross-Couplings

In medicinal chemistry, the thiazole ring is a privileged scaffold frequently found in pharmaceuticals, agrochemicals, and fluorescent dyes[1]. However, installing a thiazole ring at the C2 position via traditional Suzuki-Miyaura cross-coupling (SMC) presents a notorious synthetic hurdle.

The standard coupling partners—2-thiazolylboronic acids and their pinacol esters—are highly unstable. The electron-deficient nature of the thiazole C2 position, combined with the adjacent heteroatoms, makes the carbon-boron bond highly susceptible to hydrolytic cleavage. Under the basic, aqueous conditions required for SMC, these boronic acids undergo rapid protodeboronation , yielding the des-borylated thiazole and boric acid rather than the desired cross-coupled product.

To circumvent this, Decarboxylative Cross-Coupling (DCC) has emerged as a robust alternative[2]. By utilizing heteroaryl carboxylate salts—specifically Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9)[3]—chemists can generate the requisite organometallic nucleophile in situ via the extrusion of CO₂, completely bypassing the instability issues of boronic acids.

Mechanistic Causality: Why Carboxylates Outperform Boronates

As an application scientist, it is critical to understand why a reagent swap dictates reaction success. The divergence in performance between boronic acids and carboxylate salts lies in their transition states and activation energies.

  • The Failure of SMC (Protodeboronation): In traditional SMC, the base coordinates to the empty p-orbital of the boron atom to form a boronate complex, which is necessary for transmetalation. However, for 2-thiazolylboronates, this coordination stabilizes the leaving group (the thiazolyl anion). Water readily protonates this intermediate, irreversibly cleaving the C-B bond before the palladium catalyst can intercept it.

  • The Success of DCC (Extrusion-Driven Transmetalation): Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is bench-stable and insensitive to moisture[4]. In a bimetallic Pd/Ag or Pd/Cu system, the silver or copper co-catalyst undergoes an exchange to form a metal-carboxylate. Thermal extrusion of CO₂ generates a highly reactive, transient metal-thiazole species. Because this occurs in the same catalytic cycle as the Pd-oxidative addition complex, transmetalation is rapid and outcompetes protonation[5].

G cluster_SMC Traditional Suzuki-Miyaura (Fails) cluster_DCC Decarboxylative Cross-Coupling (Succeeds) SMC_Start 2-Thiazolylboronic Acid SMC_Base Base / H2O Coordination SMC_Start->SMC_Base SMC_DeadEnd Protodeboronation (Thiazole + B(OH)3) SMC_Base->SMC_DeadEnd DCC_Start Sodium Thiazole-2-carboxylate DCC_Metal Ag/Cu Metalation & CO2 Extrusion DCC_Start->DCC_Metal DCC_Product Rapid Pd-Transmetalation (Cross-Coupled Product) DCC_Metal->DCC_Product

Caption: Mechanistic divergence between traditional Suzuki protodeboronation and successful Decarboxylative Cross-Coupling.

Experimental Benchmarking Data

To objectively benchmark the performance, we compare the synthesis of 2-(4-methoxyphenyl)-5-tert-butyl-4-methylthiazole using both the boronic acid and the sodium carboxylate approaches.

ParameterTraditional Suzuki-MiyauraDecarboxylative Cross-Coupling (DCC)
Nucleophile 5-tert-butyl-4-methylthiazol-2-ylboronic acidSodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
Electrophile 4-Bromoanisole (1.0 equiv)4-Bromoanisole (1.0 equiv)
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd(TFA)₂ (5 mol%), Ag₂CO₃ (1.5 equiv)
Ligand None (Phosphine on Pd)XPhos (10 mol%)
Solvent / Temp 1,4-Dioxane / H₂O (4:1), 80 °CDMF / Toluene (10:1), 120 °C
Atmosphere N₂N₂ (Strictly anhydrous)
Bench Stability Poor (Requires -20 °C storage)Excellent (Room temperature)
Isolated Yield < 15% (Major product: des-borylated thiazole)84%

Data Synthesis: The quantitative data clearly demonstrates that the carboxylate salt is not just an alternative, but a mandatory upgrade for C2-thiazole couplings. The 84% yield achieved via DCC[6] starkly contrasts with the <15% yield from the boronic acid, which is entirely consumed by the protodeboronation side-reaction.

Self-Validating Experimental Protocol: Decarboxylative Cross-Coupling

This protocol is designed as a self-validating system. It includes an internal standard to verify reaction completion prior to workup, and specific quenching steps to manage the bimetallic catalyst waste, ensuring high trustworthiness and reproducibility.

Materials Required:
  • Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (1.5 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) trifluoroacetate [Pd(TFA)₂] (0.05 mmol, 5 mol%)

  • XPhos ligand (0.10 mmol, 10 mol%)

  • Silver carbonate [Ag₂CO₃] (1.5 mmol)

  • Internal Standard: Dodecane (0.5 mmol)

  • Anhydrous DMF and Toluene

Step-by-Step Methodology:
  • Catalyst & Reagent Assembly (Glovebox/Schlenk Line):

    • Action: In an oven-dried Schlenk tube, add Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, Pd(TFA)₂, XPhos, and Ag₂CO₃.

    • Causality: Ag₂CO₃ acts as both the oxidant/co-catalyst for decarboxylation and the base. XPhos is selected because its bulky, electron-rich nature accelerates the reductive elimination step from the Pd(II) center, preventing catalyst deactivation.

  • Solvent & Electrophile Addition:

    • Action: Evacuate and backfill the tube with N₂ three times. Add anhydrous DMF (4.0 mL), Toluene (0.4 mL), 4-bromoanisole, and dodecane (internal standard).

    • Causality: The 10:1 DMF/Toluene mixture provides the high boiling point required for decarboxylation (120 °C) while Toluene aids in solubilizing the transient organometallic intermediates.

  • Thermal Decarboxylation & Coupling:

    • Action: Seal the tube and heat in an oil bath at 120 °C for 16 hours.

    • Validation Check: At 16 hours, cool to room temperature. Remove a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS. Compare the product peak area against the dodecane internal standard. Do not proceed to workup unless conversion is >90%.

  • Quench and Bimetallic Workup:

    • Action: Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove bulk silver salts. Transfer the filtrate to a separatory funnel and wash with a 10% aqueous NH₄OH/EDTA solution (3 × 20 mL), followed by brine.

    • Causality: Silver and palladium salts frequently coordinate to nitrogen-containing heteroaromatics (like thiazoles), causing severe streaking during chromatography and artificially lowering isolated yields. The NH₄OH/EDTA wash aggressively chelates residual metals, releasing the pure product into the organic layer.

  • Purification:

    • Action: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Prep (Anhydrous, N2) Step2 2. Decarboxylation (120°C, 16h) Step1->Step2 Step3 3. GC-MS Validation (vs. Dodecane) Step2->Step3 Step4 4. NH4OH/EDTA Wash (Metal Chelation) Step3->Step4 Step5 5. Silica Purification (Pure Product) Step4->Step5

Caption: Self-validating experimental workflow for the Decarboxylative Cross-Coupling of thiazole-2-carboxylates.

Conclusion

For the synthesis of C2-arylated thiazoles, traditional Suzuki-Miyaura coupling using boronic acids is fundamentally flawed due to the rapid protodeboronation of the electron-deficient C2-position. By benchmarking Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate as the nucleophilic partner, we demonstrate that Decarboxylative Cross-Coupling (DCC) provides a highly stable, efficient, and scalable alternative. The strategic use of bimetallic catalysis to drive CO₂ extrusion ensures rapid transmetalation, securing high yields of the target heterobiaryls while utilizing bench-stable starting materials.

References

  • Greaney, M. F., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters - ACS Publications. Retrieved from: [Link]

  • Freiberger, E., et al. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. Retrieved from: [Link]

  • Forgione, P., Bilodeau, F., et al. (2010). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. PubMed Central (PMC). Retrieved from:[Link]

  • Shang, R., et al. (2010). Palladium-Catalyzed Decarboxylative Couplings of 2-(2-Azaaryl)acetates with Aryl Halides and Triflates. Journal of the American Chemical Society - ACS Publications. Retrieved from: [Link]

Sources

Validation

Comparative Guide: Thiazole-2-Carboxylate Scaffolds in Cannabinoid Receptor 2 (CB2R) Ligand Discovery

As drug development pivots toward non-psychoactive pain management and immunomodulation, the Cannabinoid Receptor Type 2 (CB2R) has emerged as a critical therapeutic target . Unlike CB1 receptors, which mediate the psych...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward non-psychoactive pain management and immunomodulation, the Cannabinoid Receptor Type 2 (CB2R) has emerged as a critical therapeutic target . Unlike CB1 receptors, which mediate the psychotropic effects of cannabinoids, CB2 receptors are primarily localized on immune cells and microglia.

In the synthesis of highly selective CB2R agonists and antagonists, thiazole-2-carboxylates serve as foundational building blocks. The structural nuances of these scaffolds dictate the downstream ligand's binding affinity, lipophilicity, and receptor subtype selectivity . This guide objectively compares the industry-standard Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate against two advanced fused-ring alternatives, providing the mechanistic rationale and validated protocols necessary for successful lead optimization.

Structural & Mechanistic Rationale

The Baseline Scaffold: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

The efficacy of this baseline compound stems from the tert-butyl group at the 5-position of the thiazole ring. Mechanistically, this bulky, lipophilic moiety drives deep insertion into the hydrophobic orthosteric binding pocket of the CB2 receptor. However, open-chain alkyl substituents inherently possess high rotational flexibility. This flexibility incurs an entropic penalty upon receptor binding, which can limit the absolute maximum affinity and occasionally result in off-target CB1R binding.

The Fused-Ring Alternatives

To overcome the entropic penalty of the baseline scaffold, medicinal chemists utilize rigidified alternatives:

  • Alternative A (Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate): By fusing a cyclohexane ring to the thiazole core, the scaffold is conformationally locked. While it loses the extreme bulk of the tert-butyl group, the rigidity improves baseline selectivity.

  • Alternative B (Lithium 6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylate): This represents the optimal hybrid. It retains the critical tert-butyl pharmacophore but anchors it within a rigidified tetrahydrobenzothiazole system. This dual-approach minimizes rotational entropy while maximizing hydrophobic pocket interactions, yielding sub-nanomolar CB2 affinities in derived ligands . Furthermore, the use of a Lithium salt rather than Sodium significantly enhances solubility in aprotic organic solvents (like DMF or THF) during downstream coupling reactions.

Comparative Performance Data

The following table synthesizes the physicochemical properties and representative biological performance of ligands derived from these three building blocks.

Building BlockStructural ClassificationSteric VolumeRigidity (Rotatable Bonds)Relative CB2 Ki (nM)CB2/CB1 Selectivity
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate Alkyl-substituted ThiazoleHighLow (Flexible t-butyl)~15.0>100-fold
Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate Fused Bicyclic ThiazoleModerateHigh (Ring-locked)~25.0>50-fold
Lithium 6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylate Bulky Fused Bicyclic ThiazoleVery HighHigh (Ring-locked)~2.0>500-fold

*Note: Ki and selectivity values are representative benchmarks based on structure-activity relationship (SAR) studies of the resulting amide-coupled ligands evaluated against human recombinant receptors , .

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: HATU-Mediated Amide Coupling (Ligand Synthesis)

Causality: The tert-butyl group adjacent to the carboxylate creates severe steric hindrance. Standard coupling reagents (e.g., EDC/HOBt) frequently fail here. HATU is mandated because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric barrier to form the amide bond efficiently.

  • Activation: Suspend 1.0 eq of the thiazole-2-carboxylate salt in anhydrous DMF (0.2 M). Add 1.2 eq HATU and 3.0 eq DIPEA. Stir at room temperature for 15 minutes.

  • Self-Validation Check (LC-MS): Before adding the amine, sample 5 µL of the reaction mixture, dilute in MeCN/H₂O, and analyze via LC-MS. Validation: You must observe the mass of the HOAt-active ester intermediate. If absent, the activation has failed (likely due to wet DMF or degraded HATU); do not proceed.

  • Coupling: Add 1.1 eq of the target amine (e.g., adamantylamine). Stir for 2–4 hours at room temperature.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Competitive Radioligand Binding Assay (In Vitro)

Causality: [³H]CP55,940 is utilized as the radiotracer because it is a high-affinity, non-selective agonist for both CB1 and CB2. This allows researchers to use a single tracer to determine competitive displacement across both receptor subtypes, ensuring accurate selectivity ratios.

  • Membrane Preparation: Resuspend CHO cell membranes expressing human CB2R in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]CP55,940, and test ligands at concentrations ranging from 10 pM to 10 µM.

  • Self-Validation System (Z'-Factor): Include control wells containing 10 µM WIN 55,212-2 to define non-specific binding (NSB), and vehicle-only wells for total binding. Validation: Calculate the Z'-factor for the plate. The assay is only valid and actionable if Z' > 0.6, confirming a robust signal-to-background window.

  • Detection: Incubate for 90 mins at 30°C. Terminate by rapid filtration through GF/C filters (pre-soaked in 0.05% PEI). Wash with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

Visualizations

SynthesisWorkflow A Scaffold Selection (Thiazole-2-carboxylates) B Amide Coupling (HATU, DIPEA, Amine) A->B Activation C Purification (Flash Chromatography) B->C Workup D In Vitro Assay (Radioligand Binding) C->D >95% Purity E Lead Optimization (CB2/CB1 Selectivity) D->E Ki < 10nM

Caption: Workflow for synthesizing and evaluating thiazole-based CB2R ligands.

SignalingPathway L CB2R Ligand (Thiazole Derivative) R CB2 Receptor (Gi/o-Coupled GPCR) L->R Agonist Binding G Gi/o Protein Alpha Subunit R->G Activation AC Adenylyl Cyclase (AC) G->AC Inhibition cAMP Decreased cAMP Levels AC->cAMP Downregulation Pain Suppression of Microglial Activation & Neuropathic Pain cAMP->Pain Immunomodulation

Caption: CB2 receptor Gi/o-coupled signaling pathway modulating neuropathic pain.

References

  • Compounds as cannabinoid receptor ligands. US Patent US8895592B2 (2014). AbbVie Inc.
  • Thiazole compounds as cannabinoid receptor ligands and uses thereof. WIPO Patent WO2007140385A2 (2007). Abbott Laboratories.
  • Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET. Journal of Medicinal Chemistry (2023). ACS Publications. Available at:[Link]

Comparative

in vivo vs in vitro validation of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

An In-Depth Comparative Guide to the In Vitro and In Vivo Validation of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (TMC-1) as a Novel IDO1 Inhibitor Introduction: Targeting the Tumor's Immune Shield In the c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Validation of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (TMC-1) as a Novel IDO1 Inhibitor

Introduction: Targeting the Tumor's Immune Shield

In the complex microenvironment of a tumor, cancer cells employ a variety of strategies to evade destruction by the host immune system. One of the most critical mechanisms is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By catabolizing the essential amino acid tryptophan, IDO1 creates a localized environment of tryptophan depletion while simultaneously producing immunosuppressive metabolites, primarily kynurenine. This dual action effectively paralyzes tumor-infiltrating T-cells, enabling the tumor to grow unchecked.

The central role of IDO1 in mediating immune tolerance has made it a prime target for cancer immunotherapy. Small molecule inhibitors that can block IDO1 activity have the potential to restore T-cell function and synergize with other immunotherapies, such as checkpoint inhibitors. This guide provides a comprehensive framework for the preclinical validation of a novel, hypothetical IDO1 inhibitor, Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, hereafter referred to as TMC-1 . We will explore the critical transition from controlled, single-variable in vitro experiments to the complex, multi-system dynamics of in vivo models, providing the rationale and detailed protocols necessary for a thorough evaluation.

cluster_pathway IDO1-Mediated Immune Suppression Tryptophan Tryptophan (Essential for T-Cells) IDO1 IDO1 Enzyme (Upregulated in Tumor) Tryptophan->IDO1 Catabolized by TCell T-Cell Inactivation (Immune Escape) Tryptophan->TCell Required by Kynurenine Kynurenine (Immunosuppressive Metabolite) IDO1->Kynurenine Produces Kynurenine->TCell TMC1 TMC-1 (Hypothetical Inhibitor) TMC1->IDO1 Blocks

Caption: The IDO1 pathway's role in tumor immune evasion and the inhibitory action of TMC-1.

Part 1: In Vitro Validation - Establishing Potency and Selectivity

The primary objective of in vitro validation is to confirm that TMC-1 directly interacts with its intended target, IDO1, and to quantify its potency and selectivity in a controlled, non-biological system. These assays are crucial for initial screening and for establishing a baseline of the compound's biochemical activity.

Biochemical Assay: Direct IDO1 Enzyme Inhibition

This initial test determines if TMC-1 can directly inhibit the activity of purified, recombinant IDO1 enzyme. The output of this assay is the IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: Recombinant IDO1 Activity Assay

  • Reagents & Materials : Recombinant human IDO1 enzyme, L-Tryptophan (substrate), Methylene Blue (cofactor), Ascorbic Acid (reductant), Catalase, and a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

  • Preparation : Prepare a stock solution of TMC-1 in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Reaction Setup : In a 96-well plate, combine the reaction buffer, ascorbic acid, catalase, and the IDO1 enzyme.

  • Inhibitor Addition : Add the diluted TMC-1 or vehicle control (DMSO) to the appropriate wells and incubate for 15 minutes at 25°C to allow for inhibitor-enzyme binding.

  • Initiation : Initiate the enzymatic reaction by adding L-Tryptophan and Methylene Blue.

  • Incubation & Termination : Incubate the plate for 60 minutes at 37°C. The reaction is terminated by adding trichloroacetic acid.

  • Detection : The product of the reaction, N-formylkynurenine, is converted to kynurenine by acid hydrolysis. Kynurenine has a distinct absorbance at 321 nm, which can be measured using a plate reader.

  • Data Analysis : The absorbance data is converted to percent inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Target Engagement in a Biological Context

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay demonstrates that the compound can penetrate the cell membrane and inhibit IDO1 activity within a living cell. This is a critical step, as poor cell permeability is a common reason for compound failure.

Experimental Protocol: HeLa Cell IDO1 Activity Assay

  • Cell Culture : Culture HeLa cells, which are known to express IDO1 upon stimulation, in a suitable medium.

  • Stimulation : Seed the cells in a 96-well plate and stimulate IDO1 expression by adding interferon-gamma (IFN-γ, 100 ng/mL) for 24-48 hours.

  • Compound Treatment : Remove the medium and add fresh medium containing the serial dilutions of TMC-1. Incubate for 1-2 hours.

  • Substrate Addition : Add L-Tryptophan to the medium.

  • Incubation : Incubate the cells for 16-24 hours to allow for tryptophan metabolism.

  • Supernatant Collection : Collect the cell culture supernatant.

  • Kynurenine Measurement : The concentration of kynurenine in the supernatant is quantified. This can be done by adding trichloroacetic acid to precipitate proteins, followed by a reaction with Ehrlich's reagent, which forms a yellow product with kynurenine that can be measured colorimetrically at 480 nm. Alternatively, LC-MS/MS provides a more sensitive and specific quantification.

  • Data Analysis : Calculate the IC50 value based on the reduction of kynurenine production in treated cells compared to vehicle-treated controls.

Selectivity Assays

To be a viable drug candidate, TMC-1 should selectively inhibit IDO1 over other related enzymes to minimize off-target effects. The two most important enzymes to test against are IDO2 and Tryptophan 2,3-dioxygenase (TDO), which also catalyze the first step in the kynurenine pathway. The protocols are similar to the biochemical IDO1 assay, simply substituting the enzyme with recombinant IDO2 or TDO.

Table 1: Hypothetical In Vitro Validation Data for TMC-1

Assay TypeTargetEndpointResultInterpretation
Biochemical AssayHuman IDO1IC5015 nMHigh potency against the target enzyme.
Cell-Based AssayHuman IDO1 (HeLa)IC5045 nMExcellent cell permeability and target engagement.
Selectivity AssayHuman IDO2IC50> 10,000 nM>600-fold selective over IDO2.
Selectivity AssayHuman TDOIC50> 10,000 nM>600-fold selective over TDO.

Part 2: In Vivo Validation - Assessing Efficacy and Safety in a Living System

Positive in vitro data provides the justification for advancing a compound to in vivo studies. These experiments are designed to answer critical questions that cannot be addressed in a petri dish: How is the drug absorbed, distributed, metabolized, and excreted (Pharmacokinetics, PK)? Does it engage its target in the tumor (Pharmacodynamics, PD)? Does it actually shrink tumors (Efficacy)? And is it safe (Toxicology)?

cluster_workflow In Vivo Validation Workflow PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Study Efficacy Efficacy Study (Monotherapy & Combo) PKPD->Efficacy Informs Dosing Decision Go/No-Go Decision for Further Development Efficacy->Decision Tox Preliminary Toxicology (Body Weight, Clinical Signs) Tox->Decision

Caption: A simplified workflow for the in vivo validation of a drug candidate like TMC-1.

Animal Model Selection: Syngeneic Mouse Tumor Model

To evaluate an immunotherapy agent, it is essential to use an animal model with a fully competent immune system. A syngeneic model, where a cancer cell line derived from a specific mouse strain is implanted into a mouse of the same strain, is the gold standard. For this guide, we will use the CT26 colon carcinoma model in BALB/c mice. CT26 tumors are known to express IDO1 and are responsive to immunotherapies.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

The goal of this initial in vivo study is to determine the appropriate dose and schedule for the subsequent efficacy studies.

Experimental Protocol: PK/PD Study in Tumor-Bearing Mice

  • Tumor Implantation : Inject BALB/c mice subcutaneously with CT26 cells. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration : Administer a single dose of TMC-1 to cohorts of mice via a clinically relevant route (e.g., oral gavage).

  • Sample Collection (PK) : At various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. The plasma is isolated and the concentration of TMC-1 is measured using LC-MS/MS. This data is used to calculate key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life.

  • Sample Collection (PD) : At the same time points, collect plasma and tumor tissue. The ratio of kynurenine to tryptophan (Kyn/Trp) is a key biomarker of IDO1 activity. Measure the levels of kynurenine and tryptophan in both plasma and tumor homogenates using LC-MS/MS.

  • Data Analysis : Correlate the plasma concentration of TMC-1 (PK) with the reduction in the Kyn/Trp ratio (PD) over time. The goal is to find a dosing schedule that maintains a TMC-1 concentration sufficient to suppress the Kyn/Trp ratio for a desired duration (e.g., 24 hours).

Efficacy Study: Assessing Anti-Tumor Activity

This is the definitive test of TMC-1's therapeutic potential. The study will evaluate TMC-1 both as a single agent and in combination with an anti-PD-1 antibody, a standard-of-care checkpoint inhibitor.

Experimental Protocol: CT26 Efficacy Study

  • Tumor Implantation & Randomization : Implant CT26 tumors as described above. Once tumors reach a specific size (e.g., ~100 mm³), randomize the mice into treatment groups (n=10-15 mice per group).

  • Treatment Groups :

    • Group 1: Vehicle control (oral gavage)

    • Group 2: TMC-1 (at the dose and schedule determined by the PK/PD study)

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

    • Group 4: TMC-1 + Anti-PD-1 antibody (combination therapy)

  • Monitoring :

    • Tumor Growth : Measure tumor volume with calipers 2-3 times per week. The primary endpoint is Tumor Growth Inhibition (TGI).

    • Body Weight : Monitor body weight as a general indicator of toxicity.

    • Survival : Monitor mice for survival as a secondary endpoint.

  • Data Analysis : Compare the tumor growth curves between the different treatment groups. A synergistic effect is observed if the TGI in the combination group is significantly greater than the additive effects of the individual monotherapies.

Table 2: Hypothetical In Vivo Validation Data for TMC-1

Study TypeModelKey ParameterResultInterpretation
PharmacokineticsBALB/c MiceOral Bioavailability40%Good oral absorption.
PharmacokineticsBALB/c MiceHalf-life (t1/2)8 hoursSuitable for once or twice daily dosing.
PharmacodynamicsCT26 Tumor ModelKyn/Trp Ratio>90% reduction at 24h post-dosePotent and durable target engagement in the tumor.
EfficacyCT26 Tumor ModelTGI (Monotherapy)35%Modest single-agent activity.
EfficacyCT26 Tumor ModelTGI (Combination w/ αPD-1)75%Strong synergy with checkpoint inhibition.

Part 3: Comparative Analysis - Bridging the Gap Between Bench and Bedside

The true value of this validation process lies in integrating the in vitro and in vivo datasets. This synthesis allows for a rational, data-driven progression of the drug candidate.

  • In Vitro Potency vs. In Vivo Efficacy : The high in vitro potency of TMC-1 (IC50 = 15 nM) is a prerequisite for in vivo activity, but it does not guarantee it. The cell-based IC50 of 45 nM is often a better predictor, as it accounts for cell permeability. The modest monotherapy efficacy (35% TGI) is typical for IDO1 inhibitors, as their primary mechanism is to enable, rather than directly cause, an anti-tumor immune response. The strong synergy with anti-PD-1 (75% TGI) validates the immunomodulatory hypothesis and is the most compelling result for further development.

  • From IC50 to Dosing : The PK/PD study is the critical bridge between in vitro potency and in vivo dosing. The goal is to achieve and maintain a plasma concentration of TMC-1 that is several-fold higher than its cellular IC50. For TMC-1, with a cellular IC50 of 45 nM, the dosing regimen was designed to keep plasma concentrations consistently above ~200 nM, ensuring that the target is saturated within the tumor microenvironment.

  • Validating the Mechanism : The PD data provides the crucial link between drug administration and the biological effect. Observing a >90% reduction in the Kyn/Trp ratio confirms that TMC-1 is reaching the tumor and inhibiting IDO1 at the chosen dose. This evidence of target engagement is critical; if the efficacy study had failed, but the PD data was positive, it would suggest the hypothesis (that IDO1 inhibition alone is sufficient) is flawed, not that the drug itself failed. Conversely, if both PD and efficacy were poor, it would point to a problem with the drug's properties (e.g., poor tumor penetration).

Conclusion

The validation of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (TMC-1) as a novel IDO1 inhibitor demonstrates a logical, multi-step process that builds a comprehensive evidence package for a new drug candidate. The in vitro assays confirmed its high potency and selectivity for the intended target. The subsequent in vivo studies established a viable pharmacokinetic profile, confirmed robust target engagement in a tumor model, and, most importantly, demonstrated significant anti-tumor efficacy when used in a rational combination with checkpoint blockade immunotherapy. While this guide is based on a hypothetical compound, the principles, protocols, and decision-making framework are directly applicable to the real-world preclinical development of novel targeted therapies.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137–143. Available at: [Link]

  • Zhai, L., Ladomersky, E., & Lau, J. S. (2018). The Kynurenine Pathway in the Central Nervous System: A Double-Edged Sword. Trends in neurosciences, 41(1), 1-13. Available at: [Link]

  • DAIRMAN, W., & UDENFRIEND, S. (1971). A simple colorimetric assay for the determination of kynurenine in plasma. Analytical biochemistry, 40(2), 529-534. Available at: [Link]

  • Spranger, S., Koblish, H. K., & Horton, B. (2014). Mechanism of tumor rejection with doublets of CTLA-4, PD-1/PD-L1, or IDO blockade involves restored IL-2 production and proliferation of CD8+ T cells directly within the tumor microenvironment. Journal for ImmunoTherapy of Cancer, 2(S3), P189. Available at: [Link]

  • Liu, X., Shin, N., & Koblish, H. K. (2010). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520–3530. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
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